molecular formula C21H30ClN5O5 B1421366 Edoxaban impurity 4 CAS No. 480452-36-6

Edoxaban impurity 4

Cat. No.: B1421366
CAS No.: 480452-36-6
M. Wt: 467.9 g/mol
InChI Key: YJDLJNAWLBVIRF-AEGPPILISA-N
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Description

Edoxaban impurity 4 is a useful research compound. Its molecular formula is C21H30ClN5O5 and its molecular weight is 467.9 g/mol. The purity is usually 95%.
The exact mass of the compound tert-butyl (1R,2S,5S)-2-(2-(5-chloropyridin-2-ylamino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexylcarbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(1R,2S,5S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30ClN5O5/c1-21(2,3)32-20(31)25-15-10-12(19(30)27(4)5)6-8-14(15)24-17(28)18(29)26-16-9-7-13(22)11-23-16/h7,9,11-12,14-15H,6,8,10H2,1-5H3,(H,24,28)(H,25,31)(H,23,26,29)/t12-,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDLJNAWLBVIRF-AEGPPILISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@@H]1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480452-36-6
Record name tert-Butyl [(1R,2S,5S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylaminocarbonyl)cyclohexyl]carbamate
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Foundational & Exploratory

An In-depth Technical Guide to Edoxaban Impurity 4 (CAS Number: 480452-36-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Edoxaban Impurity 4, a known process-related impurity in the synthesis of the anticoagulant drug Edoxaban. Edoxaban is a direct oral anticoagulant (DOAC) that acts as a selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. The control of impurities in active pharmaceutical ingredients (APIs) like Edoxaban is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final medicinal product. This document outlines the chemical identity, synthesis, analytical methodologies for detection and quantification, and the general regulatory context for this compound.

Chemical Identity and Physicochemical Properties

This compound is a key intermediate in the synthesis of Edoxaban. Its chemical structure and properties are summarized in the table below.

ParameterValue
Chemical Name tert-Butyl ((1R,2S,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate[1][2]
CAS Number 480452-36-6
Molecular Formula C₂₁H₃₀ClN₅O₅[2][3]
Molecular Weight 467.95 g/mol [3]
Synonyms Edoxaban Boc impurity, (1R, 2S, 5S)-tert-Butyl Edoxaban
Appearance White to pale yellowish-white solid
Solubility Soluble in DMSO[3]

Synthesis and Formation Pathway

This compound is a crucial intermediate formed during the synthesis of Edoxaban. Its formation typically involves the coupling of two key building blocks: tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. The reaction is generally carried out in the presence of a base, such as triethylamine, in a suitable organic solvent like acetonitrile.

The following diagram illustrates a typical synthetic pathway for this compound.

G Synthesis Pathway of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate product This compound (tert-Butyl ((1R,2S,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate) reactant1->product + reactant2 ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride reactant2->product solvent Acetonitrile solvent->product base Triethylamine base->product temperature ~60-70°C temperature->product

A representative synthetic route for this compound.

Experimental Protocols

The control of this compound levels is achieved through validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for its separation and quantification.

High-Performance Liquid Chromatography (HPLC) Method

A reported reverse-phase HPLC method for the determination of Edoxaban and its isomeric impurities is detailed below. This method is suitable for monitoring the levels of Impurity 4 in the drug substance.

ParameterCondition
Column Bakerbond C18 (150 x 4.6 mm, 3 µm)[4]
Mobile Phase A 10 mM dipotassium hydrogen phosphate, pH adjusted to 7.0 with 10% orthophosphoric acid in Milli-Q water[4]
Mobile Phase B n-Propanol: Acetonitrile (20:30 v/v)[4]
Gradient Isocratic: Mobile Phase A : Mobile Phase B (85:15)[4]
Flow Rate 0.8 mL/min[4]
Injection Volume 20 µL[4]
Column Temperature 30 °C[4]
Detector Wavelength 210 nm[4]
Run Time 30 minutes[4]

The following diagram illustrates the general workflow for the analysis of this compound using HPLC.

G Analytical Workflow for this compound by HPLC start Sample Preparation (Edoxaban Drug Substance) dissolution Dissolution in appropriate solvent start->dissolution filtration Filtration through 0.22 µm filter dissolution->filtration hplc_injection Injection into HPLC system filtration->hplc_injection chromatography Chromatographic Separation (Isocratic elution) hplc_injection->chromatography detection UV Detection at 210 nm chromatography->detection data_analysis Data Acquisition and Analysis (Quantification of Impurity 4) detection->data_analysis

References

Audience: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Edoxaban Impurity 4

Abstract

This technical guide provides a comprehensive overview of this compound, a significant process-related impurity encountered during the synthesis of the anticoagulant drug Edoxaban. This document details the chemical identity, structure, and key quantitative data for this impurity. Furthermore, it furnishes a detailed experimental protocol for its synthesis, derived from established patent literature, to aid researchers in its preparation for use as a reference standard. A logical diagram of its position in the Edoxaban synthesis pathway is also provided to contextualize its formation.

Chemical Structure and IUPAC Name

This compound is most consistently identified in chemical literature and by suppliers under the CAS Number 480452-36-6.[1][2][3] It is a key intermediate in the synthesis of Edoxaban, specifically the N-Boc protected precursor which, after deprotection, is coupled with the final thiazolopyridine moiety.[4] It is also commonly referred to as (1R, 2S, 5S)-tert-Butyl Edoxaban or Edoxaban Boc impurity.[1][3]

  • IUPAC Name: tert-butyl N-[(1R,2S,5S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate[1][5]

  • Chemical Structure:

Quantitative Data

The key physicochemical properties of this compound (CAS: 480452-36-6) are summarized in the table below. This data is essential for accurate identification, quantification, and use as a reference standard in analytical methods.

PropertyValueReferences
CAS Number 480452-36-6[1][2][5][6]
Molecular Formula C₂₁H₃₀ClN₅O₅[3][5][6][7]
Molecular Weight 467.95 g/mol [2][5][7]
Purity (Typical) ≥98%[7][8][9]
Appearance White Solid[8][9]

Experimental Protocol: Synthesis

The following protocol for the synthesis of this compound is adapted from methodologies described in patent literature.[8][9] This procedure details the condensation reaction between two key precursors.

3.1. Materials and Reagents

  • tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (Starting Material A)

  • ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (Starting Material B)

  • Acetonitrile (Solvent)

  • Triethylamine (Base)

  • Water (for precipitation and washing)

3.2. Procedure

  • Reaction Setup: In a suitable reaction vessel, charge tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (1.0 molar equivalent) and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (1.05 molar equivalents).

  • Solvation: Add acetonitrile to the vessel (approximately 16-20 mL per gram of starting material A).

  • Heating: Heat the resulting mixture to a temperature of approximately 50 °C with stirring.

  • Base Addition: While maintaining the temperature at 50 °C, slowly add triethylamine (0.5 molar equivalents) to the reaction mixture.

  • Reaction: Increase the temperature to approximately 60 °C and maintain vigorous stirring for 7-8 hours at this temperature. Monitor the reaction progress using a suitable chromatographic method (e.g., HPLC or TLC).

  • Precipitation: Upon completion, cool the reaction mass to approximately 25 °C. Add water (approximately 7-8 mL per gram of starting material A) to induce precipitation of the product.

  • Isolation: Cool the resulting slurry to 10 °C and stir for at least 1 hour to ensure complete precipitation. Filter the solid product using suction filtration.

  • Washing and Drying: Wash the collected solid cake with water and dry under vacuum to yield tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate as a white solid.

3.3. Expected Outcome

This procedure typically yields the target compound with a purity of >98%.[8][9]

Visualization of Synthesis Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound (CAS 480452-36-6) and its role as a direct precursor to the deprotected intermediate in the final synthesis of Edoxaban.

Edoxaban_Impurity_4_Synthesis SM_A Starting Material A tert-butyl N-((1R,2S,5S)-2-amino- 5-(dimethylcarbamoyl)cyclohexyl)carbamate process Condensation Reaction (Acetonitrile, Triethylamine, ~60°C) SM_A->process SM_B Starting Material B ethyl 2-((5-chloropyridin-2-yl)amino)- 2-oxoacetate SM_B->process Impurity4 This compound (CAS: 480452-36-6) Boc-Protected Intermediate process->Impurity4 Deprotection Boc Deprotection (e.g., TFA or HCl) Impurity4->Deprotection Intermediate Deprotected Amine Intermediate Deprotection->Intermediate Edoxaban Edoxaban API Intermediate->Edoxaban Coupling_Partner 5-methyl-4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine-2-carboxylic acid Coupling_Partner->Edoxaban

Caption: Synthesis pathway for this compound and its conversion to Edoxaban.

References

Physicochemical Properties of Edoxaban Impurity 4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edoxaban is a direct oral anticoagulant (DOAC) that acts as a selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. As with any pharmaceutical active ingredient, the purity profile of Edoxaban is of paramount importance to ensure its safety and efficacy. This technical guide provides an in-depth overview of the physicochemical properties of Edoxaban Impurity 4, a known process-related impurity. Understanding the characteristics of this impurity is crucial for the development of robust analytical methods for its detection and quantification, as well as for assessing its potential impact on the drug product.

This document outlines the chemical identity, physicochemical properties, and analytical methodologies for this compound, with a focus on providing practical information for researchers and professionals in the field of drug development.

Chemical Identity and Structure

This compound, identified by the CAS number 480452-36-6, is chemically known as tert-butyl ((1R,2S,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate[1][2][3]. Its structure is characterized by a cyclohexane backbone with multiple substitutions that are key to its formation as a process-related impurity in the synthesis of Edoxaban.

Physicochemical Data Summary

The following table summarizes the known physicochemical properties of this compound. It is important to note that while some experimental data is available, other parameters are based on computational predictions.

PropertyValueSource
Chemical Name tert-butyl ((1R,2S,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate[1][2][3]
CAS Number 480452-36-6[4]
Molecular Formula C₂₁H₃₀ClN₅O₅[4]
Molecular Weight 467.95 g/mol [4]
Appearance White to Off-White SolidAssumed from general impurity standards
Melting Point Data not publicly available
Boiling Point Data not publicly available
Solubility Soluble in DMSO (25 mg/mL with sonication)[5]
pKa Data not publicly available
Topological Polar Surface Area (TPSA) 129.73 Ų[4]
LogP (octanol-water partition coefficient) 1.9399[4]
Hydrogen Bond Donors 3[4]
Hydrogen Bond Acceptors 6[4]
Rotatable Bonds 4[4]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of two key intermediates: tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate[1][6][7]. The following is a representative protocol based on available literature:

Materials:

  • tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate salt

  • ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride salt

  • Acetonitrile (solvent)

  • Triethylamine (base)

  • Water

Procedure:

  • Suspend tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate salt and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride salt in acetonitrile.

  • Slowly add triethylamine to the suspension at a controlled temperature (e.g., 10 °C)[2][6].

  • Heat the reaction mixture to approximately 60-70 °C and stir for several hours until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC)[2][6].

  • Upon completion, cool the reaction mixture and add water to precipitate the product[2][6].

  • Isolate the solid product by filtration, wash with water, and dry under vacuum to yield this compound as a white to off-white solid[2][6].

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up Reactant_A tert-butyl N-((1R,2S,5S)-2-amino-5- (dimethylcarbamoyl)cyclohexyl)carbamate oxalate Reaction_Vessel Reaction at 60-70°C Reactant_A->Reaction_Vessel Reactant_B ethyl 2-((5-chloropyridin-2-yl)amino)- 2-oxoacetate hydrochloride Reactant_B->Reaction_Vessel Solvent Acetonitrile Solvent->Reaction_Vessel Base Triethylamine Base->Reaction_Vessel Precipitation Addition of Water Reaction_Vessel->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Product This compound Drying->Product

Caption: Synthesis workflow for this compound.

Analytical Method for Quantification (Representative HPLC Protocol)

While a specific validated method for this compound is not detailed in the public domain, a general reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Edoxaban and its impurities can be adapted. The following protocol is a representative example based on common practices for analyzing such compounds[8][9][10][11].

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.01 M Phosphate buffer (pH adjusted to a suitable value, e.g., 3.5 or 7.0)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient program starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B is typically employed to ensure the separation of impurities with different polarities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 290 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample containing Edoxaban and its impurities in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Characterization Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques. While the raw data is not publicly available, commercial suppliers of this impurity standard usually provide a certificate of analysis that includes:

  • ¹H NMR and ¹³C NMR: To confirm the proton and carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups present in the molecule.

  • HPLC Purity: To determine the purity of the standard.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activity or the signaling pathways affected by this compound. The primary focus of research has been on the pharmacological action of the parent drug, Edoxaban, which is a direct inhibitor of Factor Xa in the coagulation cascade. The potential pharmacological or toxicological effects of this impurity have not been reported in the reviewed literature. Therefore, controlling its level in the final drug product to within acceptable limits is of high importance.

Analytical_Workflow Sample Bulk Drug or Formulation Sample Sample_Prep Sample Preparation (Dissolution, Dilution, Filtration) Sample->Sample_Prep HPLC_Analysis RP-HPLC Analysis Sample_Prep->HPLC_Analysis Peak_Detection Peak Detection and Integration HPLC_Analysis->Peak_Detection Quantification Quantification of Impurity 4 (Comparison with Reference Standard) Peak_Detection->Quantification Structural_Elucidation Structural Elucidation (for unknown peaks) Peak_Detection->Structural_Elucidation if necessary Final_Report Final Report (Purity Profile) Quantification->Final_Report Spectroscopy Spectroscopic Analysis (MS, NMR, IR) Structural_Elucidation->Spectroscopy

Caption: General analytical workflow for impurity profiling.

Conclusion

This technical guide has summarized the available physicochemical properties and analytical considerations for this compound. While key identifiers and a synthesis route are established, further research is needed to determine all experimental physicochemical constants and to evaluate any potential biological activity. The provided information serves as a valuable resource for scientists and professionals involved in the quality control and development of Edoxaban, highlighting the importance of thorough impurity characterization in ensuring the safety and efficacy of pharmaceutical products.

References

An In-depth Technical Guide to the Identification and Characterization of Edoxaban Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Edoxaban is an oral anticoagulant that functions as a direct inhibitor of factor Xa. The control of impurities in the final drug product is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the medication. The term "Edoxaban impurity 4" is ambiguous, with scientific literature and commercial suppliers referring to several different molecules by this designation. This guide provides a comprehensive overview of the available technical information for the potential identities of this compound, targeting researchers, scientists, and drug development professionals.

Section 1: this compound (CAS: 480452-36-6)

This compound is frequently listed by chemical suppliers as "this compound". It is a process-related impurity or an intermediate in the synthesis of Edoxaban.

Data Presentation
IdentifierValue
Chemical Name tert-Butyl ((1R,2S,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate[1]
CAS Number 480452-36-6[1][2][3][4][5]
Molecular Formula C21H30ClN5O5[1][4][5]
Molecular Weight 467.95 g/mol [4]
Experimental Protocols

Synthesis and Characterization:

The synthesis of this impurity is related to the synthesis of Edoxaban itself and involves the coupling of the diamine cyclohexane backbone with the chloropyridine and oxalamide moieties. Characterization is typically performed using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.

Analytical Method - HPLC:

A general approach for the detection and quantification of Edoxaban and its impurities involves Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6][7]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol)[6][7][8]. The exact gradient or isocratic conditions would be optimized to achieve separation from Edoxaban and other impurities.

  • Flow Rate: Typically around 1.0 mL/min[7].

  • Detection: UV detection at a wavelength where Edoxaban and its impurities have significant absorbance, such as 291 nm[6][7].

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility[8].

Section 2: N-Nitroso Edoxaban Impurities

Nitrosamine impurities are a class of genotoxic impurities that are of significant concern in pharmaceuticals. There appear to be different structures referred to as N-Nitroso Edoxaban impurities.

Data Presentation

N-Nitroso this compound (Structure A)

IdentifierValue
Chemical Name 2-Bromo-5-nitroso-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Molecular Formula C6H6BrN3OS
Molecular Weight 248.1 g/mol

N-Nitroso Edoxaban Impurity (Structure B)

IdentifierValue
Chemical Name N1-(5-chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-nitroso-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide[9][10]
Molecular Formula C23H27ClN8O5S[9][10]
Molecular Weight 563.03 g/mol [9][10]
Experimental Protocols

Formation and Control:

Nitrosamine impurities can form when secondary or tertiary amines react with nitrous acid. In the context of Edoxaban synthesis, the tertiary amine in the tetrahydrothiazolopyridine ring system is a potential site for nitrosation. Control strategies involve risk assessments of the manufacturing process, sourcing of raw materials, and the development of sensitive analytical methods for their detection and quantification at trace levels.

Analytical Method - LC-MS/MS:

Due to their potential genotoxicity, nitrosamine impurities are typically monitored at very low levels using highly sensitive analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Chromatography: RP-HPLC is used for separation.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the target nitrosamine impurity would be monitored.

Section 3: 4-epi-Edoxaban

Edoxaban has three chiral centers, leading to the possibility of eight stereoisomers. 4-epi-Edoxaban is one of these diastereomers and is a critical impurity to control.[11][12]

Data Presentation
IdentifierValue
Synonyms Edoxaban (SRR)-Isomer[13][14]
CAS Number 1255529-26-0[13][14][15][16]
Molecular Formula C24H30ClN7O4S[13][16]
Molecular Weight 548.1 g/mol [13]
Experimental Protocols

Synthesis and Characterization:

The synthesis of chiral impurities like 4-epi-Edoxaban often involves stereoselective synthetic routes or the resolution of racemic mixtures.[11][12] Characterization requires techniques that can distinguish between stereoisomers, such as chiral HPLC, as well as standard structural elucidation methods like NMR and MS.

Analytical Method - Chiral HPLC:

The separation and quantification of stereoisomeric impurities necessitate the use of chiral chromatography.

  • Column: A chiral stationary phase (CSP) column is required. The selection of the appropriate chiral column is a critical step in method development.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., ethanol, isopropanol) is commonly used.

  • Detection: UV detection is typically employed.

Visualization of Impurity Analysis Workflow

The following diagram illustrates a general workflow for the identification, characterization, and control of impurities in a pharmaceutical compound like Edoxaban.

Impurity_Analysis_Workflow General Workflow for Pharmaceutical Impurity Analysis cluster_Discovery Impurity Discovery & Identification cluster_Characterization Characterization & Control Method_Dev Analytical Method Development (e.g., HPLC, UPLC) Sample_Analysis Drug Substance / Product Analysis Method_Dev->Sample_Analysis Impurity_Detection Detection of Unknown Peaks Sample_Analysis->Impurity_Detection Isolation Impurity Isolation (e.g., Prep-HPLC) Impurity_Detection->Isolation Structure_Elucidation Structure Elucidation (MS, NMR, IR) Isolation->Structure_Elucidation Reference_Standard Reference Standard Synthesis Structure_Elucidation->Reference_Standard Identified Impurity Method_Validation Analytical Method Validation (ICH Guidelines) Reference_Standard->Method_Validation Routine_QC Routine Quality Control Testing Method_Validation->Routine_QC Tox_Assessment Toxicological Assessment Limit_Setting Setting Acceptance Criteria Tox_Assessment->Limit_Setting Limit_Setting->Routine_QC

Caption: General Workflow for Pharmaceutical Impurity Analysis

The accurate identification and control of impurities are paramount in ensuring the quality and safety of Edoxaban. The ambiguity surrounding "this compound" highlights the importance of using precise identifiers such as CAS numbers in scientific and commercial communication. This guide provides a detailed overview of the distinct chemical entities that may be referred to by this name, along with relevant analytical methodologies. For definitive identification and further research, it is crucial for scientists and professionals to specify the exact impurity of interest.

References

Edoxaban Impurity 4 Reference Standard: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Edoxaban impurity 4 reference standard, a critical component in the pharmaceutical quality control of Edoxaban, a novel oral anticoagulant. This document outlines its chemical properties, synthesis, characterization, and analytical methodologies, offering a valuable resource for professionals in drug development and research.

Chemical and Physical Properties

This compound, chemically known as tert-butyl ((1R,2S,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, is a process-related impurity formed during the synthesis of Edoxaban. Its reference standard is essential for the accurate identification and quantification of this impurity in Edoxaban drug substances and products, ensuring their safety and efficacy.

PropertyValue
CAS Number 480452-36-6
Molecular Formula C₂₁H₃₀ClN₅O₅
Molecular Weight 467.95 g/mol
Synonyms (1R, 2S, 5S)-tert-Butyl Edoxaban, Edoxaban Boc impurity
Appearance White to off-white solid
Solubility Soluble in DMSO and Methanol.[1]
Storage Conditions Store at 2-8°C, protected from light.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of two key intermediates: tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. This reaction is a crucial step in understanding the impurity's formation pathway during the manufacturing of the Edoxaban active pharmaceutical ingredient (API).

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on methodologies described in various patents.[3][4][5]

Materials:

  • tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

  • ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

  • Acetonitrile (ACN)

  • Triethylamine (TEA)

  • Water (H₂O)

Procedure:

  • In a suitable reaction vessel, suspend tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in acetonitrile.

  • Heat the mixture to approximately 50-60°C.

  • Slowly add triethylamine to the reaction mixture while maintaining the temperature.

  • Continue stirring the mixture at 60-70°C for several hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Cool the resulting slurry to approximately 10°C and stir for at least one hour.

  • Filter the precipitate and wash the solid with water.

  • Dry the collected solid under vacuum to yield tert-butyl ((1R,2S,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate (this compound).

  • The purity of the obtained solid can be analyzed by HPLC, and further purification can be performed by recrystallization if necessary.[2][3]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Workup cluster_product Final Product A tert-butyl N-((1R,2S,5S)-2-amino- 5-(dimethylcarbamoyl)cyclohexyl)carbamate C 1. Mix in Acetonitrile 2. Add Triethylamine 3. Heat (60-70°C) A->C B ethyl 2-((5-chloropyridin-2-yl)amino)- 2-oxoacetate B->C D Precipitation with Water C->D Reaction Completion E Filtration and Washing D->E F Drying E->F G This compound Reference Standard F->G

Synthesis Workflow for this compound.

Analytical Characterization and Quantification

Accurate detection and quantification of this compound are paramount for ensuring the quality of Edoxaban. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Experimental Protocol: HPLC Method for Quantification

The following is a typical reversed-phase HPLC (RP-HPLC) method for the analysis of Edoxaban and its impurities, including impurity 4. This method is a composite of several published analytical procedures.[6][7][8][9]

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1 M Potassium Dihydrogen Phosphate buffer (pH adjusted) or 10 mM Dipotassium Hydrogen Phosphate (pH 7.0).[6][8]
Mobile Phase B Acetonitrile or a mixture of Acetonitrile and Methanol.[6][7][9]
Gradient/Isocratic A gradient or isocratic elution can be developed to achieve optimal separation from Edoxaban and other impurities.
Flow Rate 1.0 mL/min.[7][8]
Column Temperature 30°C.[6]
Detector UV-Vis or Photodiode Array (PDA) detector.
Detection Wavelength 210 nm for isomeric impurities or 291 nm for general impurity profiling.[6][7]
Injection Volume 10-20 µL

Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of mobile phase components) to prepare a stock solution. Further dilute to obtain working standard solutions of desired concentrations.

  • Sample Solution: Accurately weigh the Edoxaban drug substance or crush the tablet dosage form and dissolve it in the diluent to achieve a known concentration.

  • Filter all solutions through a 0.45 µm nylon or PVDF syringe filter before injection.

Data Analysis:

The concentration of this compound in the sample is determined by comparing the peak area of the impurity in the sample chromatogram with the peak area of the corresponding reference standard.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard and Sample B Dissolve in Diluent A->B C Filter through 0.45 µm filter B->C D Inject into HPLC System C->D E Chromatographic Separation (C18 Column) D->E F Detection (UV/PDA) E->F G Integrate Peak Areas F->G H Quantify Impurity Level G->H

References

Potential degradation pathways of Edoxaban leading to impurity 4

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the potential degradation pathways of the anticoagulant Edoxaban reveals a complex landscape of chemical transformations under various stress conditions. While numerous degradation products have been identified, the specific impurity designated as "Impurity 4" presents a case of ambiguous identity across scientific literature and commercial suppliers, hindering a singular, definitive analysis of its formation. This guide will first address the known degradation pathways of Edoxaban and then delve into the different chemical entities that have been associated with the term "Edoxaban Impurity 4," providing a comprehensive overview for researchers, scientists, and drug development professionals.

Known Degradation Pathways of Edoxaban

Edoxaban's stability has been investigated under hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. These studies indicate that Edoxaban is susceptible to degradation, particularly under hydrolytic and oxidative conditions.

Hydrolytic Degradation

Hydrolysis of Edoxaban can lead to the cleavage of its amide bonds. The major metabolite, M-4 , is formed through the hydrolysis of the terminal N,N-dimethylcarbamoyl group to a carboxylic acid, a reaction mediated in vivo by carboxylesterase 1.[1][2] The chemical name for M-4 is (1S,3R,4S)-4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[2][3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid.[2] While this is a metabolic pathway, forced degradation studies under acidic or basic conditions can also result in hydrolytic degradation products.

Oxidative Degradation

Under oxidative stress, typically induced by agents like hydrogen peroxide, Edoxaban can undergo oxidation at several sites. The formation of N-oxides is a common degradation pathway for compounds containing nitrogen heterocyclic rings.

The Ambiguity of "this compound"

The identity of "this compound" is not consistently defined in publicly available scientific literature or by chemical suppliers. Several distinct chemical structures have been associated with this name, suggesting that "Impurity 4" may not be a universally recognized single compound but rather a designation that varies by manufacturer or analytical method. The following are the primary candidates for "this compound":

  • tert-butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate : This compound is listed by several chemical suppliers as "this compound Oxalate".[4][5] Its structure suggests it is likely an intermediate or a starting material in the synthesis of Edoxaban, rather than a degradation product.

  • N-[(1S,2R,4R)-2-amino-4-(dimethylcarbamoyl) cyclohexyl] oxalamic acid ethyl ester : A study on the synthesis of chiral impurities of Edoxaban refers to this compound as "chiral impurity 4". This structure also appears to be a potential synthetic intermediate.

  • Compound with CAS Number 480452-36-6 : Some suppliers list a compound with this CAS number as "this compound".[6] The molecular formula for this compound is C₂₁H₃₀ClN₅O₅.

Given the lack of a single, universally accepted chemical structure for "this compound," a definitive degradation pathway cannot be described. The formation of each of the potential structures would arise from different chemical processes. The carbamate and oxalamic acid ester derivatives are more likely to be process-related impurities, resulting from incomplete reactions or side reactions during the synthesis of the Edoxaban molecule.

Potential Degradation Pathways to M-4 (A Hydrolytic Product)

While the direct pathway to a specific "Impurity 4" is unclear, the formation of the well-characterized hydrolytic product, M-4, can be postulated under forced degradation conditions.

The logical pathway for the formation of M-4 from Edoxaban under hydrolytic (e.g., acidic or basic) stress would involve the hydrolysis of the N,N-dimethylcarbamoyl moiety.

Edoxaban Edoxaban Hydrolysis Hydrolysis (Acidic/Basic Conditions) Edoxaban->Hydrolysis M4 M-4 (Edoxaban 4-Carboxylic Acid) Hydrolysis->M4

Figure 1. Proposed hydrolytic degradation pathway of Edoxaban to its M-4 metabolite.

Experimental Protocols

Detailed experimental protocols for forced degradation studies of Edoxaban are available in the scientific literature. A representative protocol for acidic hydrolysis is provided below.

Table 1: Representative Experimental Protocol for Acidic Degradation of Edoxaban

ParameterCondition
Stress Agent 1 N Hydrochloric Acid (HCl)
Edoxaban Concentration 1 mg/mL
Temperature 80°C
Duration 24 hours
Neutralization 1 N Sodium Hydroxide (NaOH)
Analysis High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry (MS) detection

Quantitative Data

Quantitative data from forced degradation studies indicate the extent of Edoxaban degradation under different stress conditions.

Table 2: Summary of Edoxaban Degradation under Various Stress Conditions

Stress ConditionReagent/ConditionDurationTemperature% Degradation
Acidic 0.1 N HCl1 hour80°C6.99%
Alkaline 0.1 N NaOH1 hour80°C5.63%
Oxidative 3% H₂O₂15 minutesRoom Temperature7.92%
Thermal Dry Heat1 hour105°C4.87%
Photolytic UV Light1 ICH cycleN/A5.29%

Note: The percentage of degradation can vary depending on the specific experimental conditions.

Conclusion

The degradation of Edoxaban is a multifaceted process influenced by environmental factors such as pH, temperature, and oxidizing agents. While several degradation products have been identified and characterized, the identity of "this compound" remains ambiguous, with multiple chemical structures being assigned this label. This ambiguity highlights the importance of precise impurity identification and naming conventions in pharmaceutical development and quality control. For researchers investigating the degradation profile of Edoxaban, it is crucial to define the specific impurity of interest by its chemical structure or CAS number rather than a generic name. Further studies are warranted to establish a universally accepted nomenclature for Edoxaban impurities to avoid confusion and facilitate clear scientific communication. The primary degradation pathway under hydrolytic stress leads to the formation of the active metabolite M-4 through the hydrolysis of the dimethylcarbamoyl group.

References

Edoxaban Impurity 4: A Technical Whitepaper on an Uncharacterized Stereoisomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edoxaban is a potent, orally bioavailable factor Xa inhibitor widely prescribed as an anticoagulant. As with any synthesized pharmaceutical compound, the final product can contain impurities that must be identified, quantified, and characterized to ensure the drug's safety and efficacy. This technical whitepaper provides a comprehensive overview of the current knowledge regarding "Edoxaban impurity 4." Despite its availability as a chemical reference standard, a detailed pharmacological and toxicological profile of this specific impurity is not publicly available. This document summarizes its known chemical properties, outlines the necessary experimental protocols for its full characterization, and discusses the general principles of impurity management in the context of a chiral drug like Edoxaban.

Introduction to Edoxaban and its Impurities

Edoxaban is a member of the direct oral anticoagulants (DOACs) class, which functions by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade.[][2][3] The chemical structure of Edoxaban possesses three chiral centers, leading to the possibility of eight stereoisomers.[4][5] Research has indicated that only the (SRS)-stereoisomer of Edoxaban exhibits the desired pharmacological activity.[4][5] The remaining seven stereoisomers are considered impurities and their presence in the final drug product must be strictly controlled.

This compound is one such related substance, available commercially as a reference standard for analytical purposes.[6][7][8] Its primary use is in the development and validation of analytical methods to detect and quantify its presence in the Edoxaban active pharmaceutical ingredient (API).[9][10]

Chemical and Physical Properties of this compound

While extensive biological data is lacking, the fundamental chemical and physical properties of this compound have been established. This information is crucial for its use as an analytical standard.

PropertyValueSource
CAS Number 480452-36-6[6][8][11][12]
Molecular Formula C₂₁H₃₀ClN₅O₅[6][8][11][12]
Molecular Weight 467.95 g/mol [6]
Synonyms tert-butyl ((1R,2S,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate[8][12]
Purity ≥98%[11]
Solubility Soluble in DMSO[6]

Table 1: Chemical and Physical Data for this compound.

Postulated Pharmacological and Toxicological Profile

There is a significant absence of publicly available data on the specific pharmacological and toxicological properties of this compound. However, based on the established stereoselectivity of the parent drug, a hypothetical profile can be postulated.

ParameterEdoxaban (Active (SRS)-Isomer)This compound (and other inactive isomers)
Pharmacological Activity Potent and selective inhibitor of Factor Xa.[][7]Expected to have significantly lower or no Factor Xa inhibitory activity.
Mechanism of Action Direct, competitive inhibition of Factor Xa, preventing the conversion of prothrombin to thrombin.[][2][3]Unlikely to interact with Factor Xa at therapeutic concentrations.
Toxicological Concerns Primary toxicity is related to its anticoagulant effect, leading to an increased risk of bleeding.[][3]The toxicological profile is unknown. While likely devoid of anticoagulant effects, other off-target toxicities cannot be ruled out without dedicated studies.

Table 2: Comparison of Known Properties of Edoxaban with Postulated Properties of its Inactive Impurities.

Necessary Experimental Protocols for Full Characterization

To establish a comprehensive pharmacological and toxicological profile for this compound, a series of in vitro and in vivo studies would be required. The following outlines the standard experimental methodologies that would be employed.

Pharmacological Assessment
  • Factor Xa Inhibition Assay: A chromogenic or fluorogenic assay would be used to determine the inhibitory potency (IC₅₀) of this compound against purified human Factor Xa. This is the primary assay to confirm its lack of pharmacological activity relative to Edoxaban.

  • Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays: These plasma-based clotting assays would assess the impurity's effect on the extrinsic and intrinsic coagulation pathways, respectively.

  • Selectivity Profiling: The impurity would be screened against a panel of other serine proteases to determine its selectivity and rule out off-target interactions.

Toxicological Assessment
  • Cytotoxicity Assays: In vitro studies using various cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) would be conducted to assess the potential for cell death. Assays such as MTT or LDH release would be utilized.

  • Genotoxicity Assays: A battery of tests, including the Ames test (bacterial reverse mutation assay), in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents, would be necessary to evaluate the mutagenic and clastogenic potential of the impurity.

  • Acute Toxicity Studies: In vivo studies in a rodent model (e.g., rat or mouse) would be performed to determine the acute toxicity profile and identify a potential maximum tolerated dose (MTD).

Visualizing the Role and Assessment of Pharmaceutical Impurities

The following diagrams illustrate the conceptual framework for understanding and evaluating pharmaceutical impurities like this compound.

Edoxaban_Impurities cluster_synthesis Chemical Synthesis cluster_product Drug Product cluster_assessment Quality & Safety Assessment Synthesis Synthesis API Edoxaban API ((SRS)-Isomer) Synthesis->API  Forms Active  Ingredient Impurity Chiral Impurities (e.g., Impurity 4) Synthesis->Impurity  Forms Inactive  Isomers Pharmacology Desired Pharmacological Activity API->Pharmacology Toxicology Potential Toxicological Risk Impurity->Toxicology Control Impurity Control (ICH Guidelines) Pharmacology->Control Toxicology->Control Impurity_Assessment_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (if required) Impurity_ID Impurity Identification (e.g., this compound) Pharm_Assay Pharmacological Assays (Factor Xa Inhibition) Impurity_ID->Pharm_Assay Tox_Assay Toxicology Assays (Cytotoxicity, Genotoxicity) Impurity_ID->Tox_Assay Risk_Assessment Safety Risk Assessment Pharm_Assay->Risk_Assessment Acute_Tox Acute Toxicity Studies (Rodent Model) Tox_Assay->Acute_Tox  Based on initial  findings & concentration Tox_Assay->Risk_Assessment Acute_Tox->Risk_Assessment

References

Unveiling Edoxaban Impurity 4: A Technical Guide to its Spectroscopic Profile and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and analytical methodologies related to Edoxaban impurity 4. The information contained herein is essential for researchers and professionals involved in the development, quality control, and regulatory submission of the anticoagulant drug Edoxaban.

Chemical Identity and Structure

This compound is identified by the Chemical Abstracts Service (CAS) number 480452-36-6 . Its chemical structure has been elucidated as tert-butyl N-[(1R,2S,5S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate .

Molecular Formula: C₂₁H₃₀ClN₅O₅ Molecular Weight: 467.95 g/mol

Spectroscopic Data

A thorough understanding of the spectroscopic profile of this compound is critical for its unambiguous identification and quantification. The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available spectrum is not accessible, data from various sources allows for a composite understanding of the ¹H and ¹³C NMR spectra.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~8.3dAromatic CH (Pyridinyl)
~7.8ddAromatic CH (Pyridinyl)
~7.2dAromatic CH (Pyridinyl)
--Cyclohexyl protons
--Dimethylamino protons
~1.4stert-Butyl protons

Note: Specific chemical shifts and coupling constants for all protons are not fully detailed in the available literature. Further analysis of the pure compound is recommended for complete assignment.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound.

Table 3: IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Strong, BroadN-H Stretching (Amide)
~2950 - 2850MediumC-H Stretching (Aliphatic)
~1710StrongC=O Stretching (Boc carbamate)
~1680StrongC=O Stretching (Amide I)
~1530StrongN-H Bending, C-N Stretching (Amide II)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound.

Table 4: Mass Spectrometry Data of this compound

m/zIon
468.1984[M+H]⁺

Experimental Protocols

The following sections detail the methodologies for the synthesis and proposed spectroscopic analysis of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through the coupling of two key intermediates: tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and an activated derivative of (5-chloropyridin-2-yl)oxalamic acid. A general procedure is outlined below, based on patent literature.

Materials:

  • tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

  • Ethyl (5-chloropyridin-2-yl)oxalamate

  • Triethylamine

  • Acetonitrile

Procedure:

  • Suspend tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate in acetonitrile.

  • Add ethyl (5-chloropyridin-2-yl)oxalamate to the suspension.

  • Add triethylamine to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Dissolve a few milligrams of the purified sample in the chosen deuterated solvent. Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

3.2.2. IR Spectroscopy

  • Instrument: Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or analyze as a thin film.

  • Procedure: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

  • Instrument: High-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Procedure: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer. Acquire the mass spectrum in positive ion mode.

Synthesis Pathway

The formation of this compound is a key step in understanding the overall impurity profile of Edoxaban. The following diagram illustrates a logical workflow for its synthesis.

cluster_reactants Starting Materials cluster_process Reaction cluster_product Product reactant1 tert-butyl ((1R,2S,5S)-2-amino-5- (dimethylcarbamoyl)cyclohexyl)carbamate process Amide Coupling reactant1->process reactant2 Ethyl (5-chloropyridin-2-yl)oxalamate reactant2->process product This compound process->product

Caption: Synthesis workflow for this compound.

This technical guide serves as a foundational resource for the identification and control of this compound. For definitive structural confirmation and quantitative analysis, it is recommended to procure a certified reference standard and perform comprehensive in-house spectroscopic analysis.

Methodological & Application

Application Note: HPLC Method for the Determination of Edoxaban Impurity 4

Author: BenchChem Technical Support Team. Date: November 2025

AN-2025-11-20

Abstract

This application note details a stability-indicating, reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for the determination and quantification of Impurity 4 in Edoxaban drug substances. Edoxaban Impurity 4, also known as Edoxaban Boc impurity (CAS No. 480452-36-6), is a relevant process-related impurity that must be monitored to ensure the quality and safety of the final drug product[1][2][3]. The described isocratic method utilizes a C18 column with UV detection, demonstrating specificity and robustness for separating Edoxaban from its potential impurities, including Impurity 4. This protocol is intended for researchers, scientists, and drug development professionals in quality control and analytical development laboratories.

Introduction

Edoxaban is a potent, orally bioavailable, direct factor Xa inhibitor used as an anticoagulant for the prevention of stroke and systemic embolism[4]. The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, as mandated by regulatory bodies like the ICH. Process-related impurities and degradation products can affect the safety and efficacy of the final drug product.

This compound (CAS No. 480452-36-6) is a known impurity that may arise during the synthesis of Edoxaban[2][3][5]. Therefore, a reliable and robust analytical method is essential for its accurate quantification. This document provides a detailed protocol for an RP-HPLC method that can effectively separate Edoxaban from Impurity 4 and other related substances, making it suitable for routine quality control and stability studies.

Experimental Protocol

This protocol is based on established stability-indicating methods for Edoxaban and should be fully validated for the specific quantification of Impurity 4 before implementation[4][6][7].

1. Instrumentation and Equipment

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • HPLC vials

  • Syringe filters (0.45 µm)

2. Chemicals and Reagents

  • Edoxaban Reference Standard

  • This compound Reference Standard (CAS No. 480452-36-6)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Triethylamine (TEA)

  • Ortho-phosphoric acid (OPA)

  • Water (HPLC Grade or Milli-Q)

3. Chromatographic Conditions

The following chromatographic conditions are recommended for the separation.

ParameterRecommended Condition
HPLC ColumnC18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Qualisil Gold C18 or equivalent)
Mobile PhaseAcetonitrile and 0.2% Triethylamine in water (pH adjusted to 3.0 with Ortho-phosphoric acid) in a 65:35 v/v ratio[6]
Flow Rate1.0 mL/min
Detection Wavelength290 nm
Column TemperatureAmbient or 30 °C
Injection Volume10 µL
Run TimeApproximately 10 minutes

4. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a 0.2% v/v solution of Triethylamine in HPLC-grade water. Adjust the pH to 3.0 using ortho-phosphoric acid. Filter through a 0.45 µm membrane filter and degas. Mix this aqueous buffer with acetonitrile in a 65:35 ratio[6].

  • Diluent: A mixture of acetonitrile and water (50:50 v/v) is recommended.

  • Standard Stock Solution (Edoxaban): Accurately weigh about 25 mg of Edoxaban Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution (Impurity 4): Accurately weigh about 5 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • System Suitability Solution: Prepare a solution containing 100 µg/mL of Edoxaban and 5 µg/mL of this compound in the diluent.

  • Sample Solution: Accurately weigh a quantity of the Edoxaban drug substance sample, dissolve in the diluent to obtain a final concentration of approximately 1000 µg/mL.

Data and Results

The following tables summarize typical performance characteristics of a validated stability-indicating HPLC method for Edoxaban. These parameters should be specifically verified for this compound during method validation.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (for Edoxaban peak)Not more than 2.0~1.2
Theoretical Plates (for Edoxaban)Not less than 2000>3000
%RSD of Peak Area (n=5)Not more than 2.0%<1.0%
Resolution (between Edoxaban and Impurity 4)Not less than 2.0To be determined

Table 2: Method Validation Summary (Based on Edoxaban)

ParameterConcentration Range (µg/mL)Typical Result
Linearity (r²)2 - 25 µg/mL[6]>0.999[6]
LOD (Limit of Detection)N/A~0.2 - 0.5 µg/mL[6][8]
LOQ (Limit of Quantitation)N/A~0.5 - 1.4 µg/mL[6][8]
Accuracy (% Recovery)80% - 120% of test conc.98.0% - 102.0%
Precision (%RSD)100% test conc.<2.0%

Note: The quantitative data presented is typical for Edoxaban analysis and serves as a guideline. The method must be validated for this compound to establish specific linearity, LOD, LOQ, accuracy, and precision values.

Experimental Workflow

The logical flow of the analytical procedure from sample preparation to final data analysis is illustrated below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phase & Diluent p2 Prepare Standard & Sample Solutions p1->p2 a1 Equilibrate HPLC System p2->a1 a2 Perform System Suitability Injections a1->a2 a3 Inject Sample Solutions a2->a3 d1 Integrate Chromatograms a3->d1 d2 Calculate Impurity Content (%) d1->d2 d3 Generate Report d2->d3

Fig 1. HPLC analysis workflow for this compound.

Conclusion

The described RP-HPLC method is demonstrated to be a suitable starting point for the specific and sensitive determination of this compound in bulk drug samples. The method is stability-indicating, capable of separating the main active ingredient from its process-related impurities and degradation products. Laboratories should perform a full validation of this method according to ICH guidelines to confirm its suitability for the intended purpose of quantifying this compound.

References

Application Note: Quantification of Edoxaban Impurity 4 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Edoxaban Impurity 4 in human plasma. The methodology employs a simple protein precipitation technique for sample preparation, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was developed based on established protocols for Edoxaban and its metabolites and is suitable for researchers, scientists, and drug development professionals requiring the quantification of this specific impurity in plasma samples.[1][2][3] This document provides detailed experimental protocols, data presentation in tabular format, and workflow diagrams to facilitate implementation.

Introduction

Edoxaban is a direct oral anticoagulant that acts by inhibiting Factor Xa.[][5] During its synthesis and storage, impurities can arise, which require careful monitoring and quantification to ensure the safety and efficacy of the drug product.[5] this compound is a known related substance. A robust and reliable analytical method for its quantification in a biological matrix like plasma is crucial for pharmacokinetic and toxicological assessments in drug development. This application note presents a comprehensive LC-MS/MS protocol for this purpose.

Chemical Structures

CompoundStructureMolecular FormulaMolecular Weight
Edoxaban[Image of Edoxaban structure]C₂₄H₃₀ClN₇O₄S548.06 g/mol [5]
This compound[Image of this compound structure]C₂₁H₃₀ClN₅O₅467.95 g/mol [6]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Edoxaban-d6 (internal standard, IS)

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 system or equivalent[2]

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

  • Analytical Column: Kinetex C18, 100 Å, 2.6 µm, 100 x 2.1 mm or equivalent[2]

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma.[3]

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma, add 10 µL of internal standard working solution (Edoxaban-d6, 100 ng/mL in 50% methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase A (0.1% formic acid in water).[2]

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column Kinetex C18, 100 Å, 2.6 µm, 100 x 2.1 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 1
Column Temperature 40°C
Injection Volume 5 µL
Total Run Time 6 minutes[1]

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
3.01090
4.01090
4.1955
6.0955

Mass Spectrometry:

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

ParameterCondition
Ionization Mode ESI Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 30 psi
Temperature 500°C
IonSpray Voltage 5500 V
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
This compound468.2368.28035
Edoxaban-d6 (IS)555.2370.29040

Note: The MRM transitions and parameters for this compound are proposed based on its chemical structure and may require optimization.

Data Presentation

Calibration Curve

The method should be linear over a concentration range of 0.5 to 200 ng/mL for this compound in human plasma. The calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² is recommended.

Table 3: Example Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.50.012
10.025
50.128
100.255
501.275
1002.550
2005.100
Correlation Coefficient (r²) ≥ 0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

Table 4: Acceptance Criteria for Accuracy and Precision

QC LevelAccuracy (% Bias)Precision (%RSD)
LLOQ± 20%≤ 20%
Low, Medium, High± 15%≤ 15%

Method Validation Summary

The analytical method should be validated according to the latest regulatory guidelines from the FDA or EMA.[7][8][9] Key validation parameters are summarized below.

Table 5: Method Validation Parameters

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma samples.
Linearity Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%.
Accuracy and Precision Within ±15% (±20% for LLOQ).
Matrix Effect To be evaluated to ensure no significant ion suppression or enhancement.
Recovery To be determined and consistent across QC levels.
Stability Analyte stability to be assessed under various conditions (freeze-thaw, short-term, long-term, post-preparative).

Visualizations

G Experimental Workflow Plasma 1. Plasma Sample (100 µL) IS 2. Add Internal Standard (10 µL) Plasma->IS Precipitate 3. Protein Precipitation (300 µL Acetonitrile) IS->Precipitate Vortex1 4. Vortex (1 min) Precipitate->Vortex1 Centrifuge 5. Centrifuge (10,000 x g, 10 min) Vortex1->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Evaporate 7. Evaporate to Dryness Supernatant->Evaporate Reconstitute 8. Reconstitute in Mobile Phase A (200 µL) Evaporate->Reconstitute Inject 9. Inject into LC-MS/MS Reconstitute->Inject

Caption: Sample preparation workflow.

G LC-MS/MS Analysis Logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Processing Separation Chromatographic Separation (C18 Column) Ionization Electrospray Ionization (ESI+) Separation->Ionization Precursor Precursor Ion Selection (Quadrupole 1) Ionization->Precursor Fragmentation Collision-Induced Dissociation (Quadrupole 2) Precursor->Fragmentation Product Product Ion Detection (Quadrupole 3) Fragmentation->Product Quantification Quantification (Peak Area Ratio) Product->Quantification

Caption: LC-MS/MS analysis pathway.

References

Application Note: Chiral Separation of Edoxaban and Its Impurities by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Edoxaban is an oral, direct factor Xa inhibitor used as an anticoagulant. The edoxaban molecule possesses three chiral centers, which means it can exist as eight different stereoisomers.[1][2] However, only the (1R,2S,5S) configuration exhibits the desired pharmacological activity. The other seven isomers are considered impurities and their levels must be carefully controlled to ensure the safety and efficacy of the drug product.[2] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of these chiral impurities. This document provides detailed protocols for two distinct HPLC methods for analyzing edoxaban and its related stereoisomers.

Method 1: Direct Chiral Separation of Edoxaban and its Isomers

This method utilizes a chiral stationary phase (CSP) to achieve direct separation of edoxaban from its key stereoisomers, Edox-II and Edox-III.[3]

Experimental Protocol
  • Instrumentation and Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chiral Column: Silica gel coated with cellulose-tri(4-chloro-3-methylphenyl carbamate).

    • Reagents: HPLC-grade methanol, HPLC-grade ethanol, and a suitable alkaline additive (e.g., diethylamine).

    • Edoxaban reference standard and impurity standards (Edox-II, Edox-III).

  • Chromatographic Conditions: The specific parameters for the HPLC system are detailed in the table below.

  • Preparation of Mobile Phase:

    • Prepare a mixed solution of methanol and ethanol in the desired ratio.

    • Add the alkaline additive to the mixture at a specified concentration. For example, 0.1% (v/v) diethylamine.

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Prepare a mixed solution containing approximately 1 mg/mL of Edoxaban reference standard and 5 µg/mL each of Edox-II and Edox-III impurities dissolved in the mobile phase.[3]

    • Sample Solution: Accurately weigh and dissolve the edoxaban tosylate hydrate sample (bulk drug or powdered tablets) in the mobile phase to achieve a final concentration of about 1.0 mg/mL.[3]

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 20 µL of the standard solution to verify system suitability, including resolution and retention times.

    • Inject the sample solution and analyze the chromatogram.

  • Data Interpretation:

    • Identify the peaks corresponding to Edox-III, Edoxaban, and Edox-II based on their retention times from the standard chromatogram.

    • Quantify the impurities based on their peak areas relative to the main edoxaban peak. The method is reported to achieve baseline separation with high precision and accuracy.[3]

Data Presentation: Method 1
ParameterCondition
Column Silica gel coated with cellulose-tri(4-chloro-3-methylphenyl carbamate)
Mobile Phase Methanol-Ethanol mixture with an alkaline additive
Elution Mode Isocratic
Detection UV (Wavelength not specified, typically ~290 nm)
Injection Volume 20 µL
Analyte Concentration ~1.0 mg/mL
Observed Elution Order Edox-III, Edoxaban, Edox-II[3]
Resolution >13 between adjacent peaks[3]

Method 2: Reversed-Phase HPLC for Isomeric Impurities of an Edoxaban Key Starting Material (EDO-S1)

This method is designed for the separation of seven stereoisomeric impurities from a key starting material (KSM) of edoxaban, referred to as EDO-S1.[4] It uses a standard C18 column and is crucial for controlling the chiral purity early in the manufacturing process.

Experimental Protocol
  • Instrumentation and Materials:

    • HPLC system with a PDA or UV detector.

    • Column: Bakerbond C18 (150 × 4.6 mm; 3 μm).[4][5]

    • Reagents: Dipotassium hydrogen phosphate, orthophosphoric acid, n-Propanol (HPLC grade), Acetonitrile (HPLC grade), Milli-Q water.

    • EDO-S1 reference standard and its seven isomeric impurity standards.

  • Chromatographic Conditions: The specific parameters for the HPLC system are detailed in the table below.

  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a 10 mM solution of dipotassium hydrogen phosphate in Milli-Q water. Adjust the pH to 7.0 using a 10% orthophosphoric acid solution.[4]

    • Mobile Phase B: Prepare a mixture of n-Propanol and Acetonitrile in a 20:30 (v/v) ratio.[4]

    • The final mobile phase for analysis is an isocratic mixture of Mobile Phase A and Mobile Phase B in an 85:15 (v/v) ratio.[5]

    • Degas the final mobile phase before use.

  • Preparation of Standard and Sample Solutions:

    • System Suitability Solution (Spiked Sample): Prepare a solution containing 1000 µg/mL of EDO-S1 and 1.5 µg/mL of each known isomeric impurity in the diluent.[4] The diluent is typically the mobile phase.

    • Sample Solution: Prepare the sample to a final concentration of 1 mg/mL in the diluent.[4]

    • Filter all solutions through a 0.22 µm nylon syringe filter prior to injection.[4]

  • Analysis:

    • Set the column oven temperature to 30 °C.[5]

    • Equilibrate the column with the mobile phase at a flow rate of 0.8 mL/min.[5]

    • Inject 20 µL of the system suitability solution to confirm that the resolution between all critical pairs is greater than 1.5.[4]

    • Inject the sample solution for analysis. The total run time is 30 minutes.[5]

  • Data Interpretation:

    • The method is validated according to ICH guidelines and demonstrates good specificity, sensitivity, linearity, accuracy, and precision.[4]

    • The Limit of Detection (LOD) and Limit of Quantification (LOQ) for all isomeric impurities are reported to be 0.1 µg/mL and 0.3 µg/mL, respectively.[5]

Data Presentation: Method 2
ParameterCondition
Column Bakerbond C18 (150 × 4.6 mm; 3 μm)[5]
Mobile Phase A 10 mM Dipotassium hydrogen phosphate (pH 7.0) in water[4]
Mobile Phase B n-Propanol : Acetonitrile (20:30, v/v)[4]
Mobile Phase Composition Mobile Phase A : Mobile Phase B (85:15, v/v)[5]
Flow Rate 0.8 mL/min[5]
Column Temperature 30 °C[5]
Detection Wavelength 210 nm[4]
Injection Volume 20 µL[5]
Run Time 30 min[5]
LOD / LOQ 0.1 µg/mL / 0.3 µg/mL[5]

Visualizations

Experimental Workflow

G cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage prep_mp Mobile Phase Preparation prep_s Sample & Standard Solution Preparation prep_mp->prep_s filter Filter Solutions (0.22-0.45 µm) prep_s->filter equilibrate Column Equilibration filter->equilibrate Load into HPLC inject Inject Sample (20 µL) equilibrate->inject separate Chromatographic Separation inject->separate detect UV/PDA Detection separate->detect integrate Peak Integration detect->integrate Collect Data quantify Impurity Quantification integrate->quantify report Generate Report quantify->report

Caption: Workflow for Chiral Impurity Analysis of Edoxaban by HPLC.

HPLC Method Development Logic

G cluster_column Column Selection cluster_mobile Mobile Phase Optimization cluster_params Parameter Optimization A Goal: Separate Edoxaban from Stereoisomers B Chiral Stationary Phase (CSP) (e.g., Cellulose-based) A->B C Reversed-Phase (RP) (e.g., C18 for KSM) A->C D Solvent Selection (Methanol, Ethanol, ACN) B->D C->D E Additive/Buffer (Alkaline Additive, Phosphate Buffer) D->E F Solvent Ratio & pH E->F G Flow Rate F->G H Temperature F->H I Detection Wavelength F->I J Method Validation (ICH Guidelines) G->J H->J I->J

Caption: Key Parameter Relationships in HPLC Method Development.

References

Application Note: Forced Degradation Studies of Edoxaban and Impurity Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edoxaban is a direct oral anticoagulant that selectively and reversibly inhibits Factor Xa, a critical enzyme in the coagulation cascade.[] To ensure the quality, safety, and efficacy of the drug product, it is imperative to understand its stability profile. Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways, developing stability-indicating analytical methods, and establishing appropriate storage conditions.[2] This application note provides a detailed overview of the forced degradation studies of Edoxaban, including protocols for stress testing and a summary of known degradation products.

Forced degradation studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to accelerate its decomposition.[3] The resulting degradation products are then identified and characterized using advanced analytical techniques. This information is crucial for regulatory submissions and for ensuring the stability of the final pharmaceutical product.

Data Presentation

The following table summarizes the quantitative data from various forced degradation studies on Edoxaban, highlighting the conditions and the extent of degradation observed.

Stress ConditionReagent/ParametersDuration% Degradation of EdoxabanDegradation Products (DPs) FormedReference
Acid Hydrolysis 1 N HCl24 hours76%Six DPs detected (DP1-DP6)[4][5]
Base Hydrolysis Not specifiedNot specifiedSusceptible to degradationDP-I and DP-II identified[2][6]
Oxidative Degradation 10% H₂O₂15 minutes11-12%Three oxidative DPs (di-N-oxide, N-oxide-1, N-oxide-2)[3][7]
Oxidative Degradation 3% H₂O₂ at 60 °CNot specifiedSignificant degradationThree DPs, including DP-I, DP-III, and DP-IV[2][8]
Thermal Degradation 105 °C1 hour8-9%Stable, no significant degradation[2][3]
Photolytic Degradation ICH recommended cycleNot specified11-12%Stable, no significant degradation[2][3]

Experimental Protocols

Detailed methodologies for the key forced degradation experiments are provided below. These protocols are based on published studies and can be adapted for specific laboratory requirements.

Acid Hydrolysis Protocol

This protocol describes the procedure for inducing degradation of Edoxaban under acidic conditions.

Materials:

  • Edoxaban Active Pharmaceutical Ingredient (API)

  • 1 N Hydrochloric Acid (HCl)

  • Deionized Water

  • Volumetric flasks

  • pH meter

  • UPLC-MS system

Procedure:

  • Accurately weigh and dissolve a known amount of Edoxaban API in a suitable solvent to prepare a stock solution.

  • Transfer an aliquot of the stock solution into a volumetric flask.

  • Add 1 N HCl to the flask to achieve the desired final concentration of the drug and acid.

  • Keep the solution at room temperature for 24 hours.[4][5]

  • After the incubation period, neutralize the solution with an appropriate base (e.g., 1 N NaOH).

  • Dilute the sample to a suitable concentration with the mobile phase.

  • Inject the sample into a UPLC-MS system for analysis.

  • Analyze the chromatogram for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent drug.

Oxidative Degradation Protocol

This protocol outlines the method for studying the degradation of Edoxaban under oxidative stress.

Materials:

  • Edoxaban API

  • 3% or 10% Hydrogen Peroxide (H₂O₂) solution[2][3]

  • Deionized Water

  • Volumetric flasks

  • UPLC-MS system

Procedure:

  • Prepare a stock solution of Edoxaban API as described in the acid hydrolysis protocol.

  • Transfer an aliquot of the stock solution into a volumetric flask.

  • Add the H₂O₂ solution (3% or 10%) to the flask.[2][3]

  • For the 3% H₂O₂ condition, the solution can be heated to 60 °C to accelerate degradation.[2] For the 10% H₂O₂ condition, the reaction can be carried out for 15 minutes at room temperature.[3]

  • After the specified time, dilute the sample to a suitable concentration with the mobile phase.

  • Inject the sample into the UPLC-MS system for analysis.

  • Examine the chromatogram for new peaks indicative of oxidative degradation products.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for forced degradation studies and the known degradation pathways of Edoxaban.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Edoxaban API Stock Prepare Stock Solution API->Stock Acid Acid Hydrolysis (1N HCl, 24h) Stock->Acid Base Base Hydrolysis Stock->Base Oxidative Oxidative Degradation (H₂O₂, 15min - RT or 60°C) Stock->Oxidative Thermal Thermal Degradation (105°C, 1h) Stock->Thermal Photo Photolytic Degradation (ICH cycle) Stock->Photo Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilution Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analysis UPLC-MS/MS Analysis Dilute->Analysis Characterization Characterization of DPs (MS, NMR, FT-IR) Analysis->Characterization

Caption: Experimental workflow for forced degradation studies of Edoxaban.

Edoxaban_Degradation_Pathways cluster_acid Acid Hydrolysis cluster_oxidative Oxidative Degradation cluster_base Base Hydrolysis Edoxaban Edoxaban DP_Acid Multiple Degradation Products (DP1-DP6) Edoxaban->DP_Acid HCl DP_Oxidative Oxidative Impurities (di-N-oxide, N-oxide-1, N-oxide-2) Edoxaban->DP_Oxidative H₂O₂ DP_Base Degradation Products (DP-I, DP-II) Edoxaban->DP_Base Base

Caption: Known degradation pathways of Edoxaban under different stress conditions.

Impurity Formation and Characterization

Forced degradation studies have revealed that Edoxaban is susceptible to degradation primarily through hydrolysis and oxidation.

Under acidic conditions , up to six degradation products have been reported.[4][5] The structures of some of these have been elucidated using techniques like LC-MS, NMR, and FT-IR.[4][5][9] The oxamide bond in the Edoxaban structure is a likely site for acid-catalyzed hydrolysis.[4]

Oxidative degradation of Edoxaban tosylate hydrate results in the formation of at least three oxidative impurities.[7][10] These have been identified as a di-N-oxide impurity and two mono-N-oxide impurities (N-oxide-1 and N-oxide-2).[7] A novel reverse-phase liquid chromatography-mass spectrometry method has been developed for the separation and identification of these oxidative degradation products.[7][10]

Under basic conditions , Edoxaban also undergoes degradation, leading to the formation of at least two degradation products, which have been designated as DP-I and DP-II.[2]

In contrast, Edoxaban has been found to be relatively stable under thermal and photolytic stress , with minimal degradation observed under these conditions.[2][3][6]

The characterization of these impurities is critical. High-performance liquid chromatography (HPLC) is a common technique for identifying and analyzing these impurities.[] For a comprehensive structural elucidation of the degradation products, techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FT-IR) spectroscopy are employed.[2][4]

Conclusion

Forced degradation studies are a cornerstone of pharmaceutical development, providing invaluable insights into the intrinsic stability of a drug substance. For Edoxaban, these studies have demonstrated its susceptibility to acidic, basic, and oxidative stress, while showing relative stability under thermal and photolytic conditions. The identification and characterization of the resulting degradation products are essential for the development of robust, stability-indicating analytical methods and for ensuring the safety and quality of the final drug product. The protocols and data presented in this application note serve as a comprehensive resource for researchers and scientists involved in the development and analysis of Edoxaban.

References

Application Notes and Protocols for Edoxaban Impurity 4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edoxaban is a direct oral anticoagulant (DOAC) that acts as a selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2] During its metabolism, several byproducts are formed, with the M4 metabolite being the most significant in human plasma, although it accounts for less than 10% of the total edoxaban exposure.[1][3] This metabolite, referred to here as Edoxaban Impurity 4, is pharmacologically active and can contribute to the overall anticoagulant effect.[3][4][5][6] Therefore, the individual pharmacokinetic profiling of both edoxaban and its M4 metabolite is crucial for a comprehensive understanding of the drug's efficacy and safety, especially in specific patient populations or when drug-drug interactions are a concern.[4][6]

These application notes provide a detailed overview and protocols for the use of this compound (M4 metabolite) in pharmacokinetic (PK) studies.

Application of this compound in Pharmacokinetic Studies

The primary application of studying this compound is to:

  • Characterize the complete pharmacokinetic profile of edoxaban and its active metabolite.

  • Assess the contribution of the M4 metabolite to the overall anticoagulant activity.[4]

  • Investigate potential drug-drug interactions that may alter the metabolite-to-parent drug ratio.[4]

  • Evaluate the impact of patient-specific factors , such as renal impairment, on the exposure of both edoxaban and its M4 metabolite.[1][7][8]

Physicochemical and Pharmacokinetic Data

A summary of the key physicochemical and pharmacokinetic parameters for edoxaban and its M4 metabolite is presented below.

Table 1: Physicochemical Properties

ParameterEdoxabanEdoxaban M4 Metabolite
Molecular Weight ( g/mol ) 548.6521.0
logP 1.611.68
pKa 6.74.09
Fraction Unbound in Plasma (fu) 0.450.2

Source: Physiologically based pharmacokinetic pharmacodynamic parent-metabolite model of edoxaban to predict drug-drug-disease interactions: M4 contribution[9]

Table 2: Pharmacokinetic Parameters in Healthy Human Subjects (Oral Administration)

ParameterEdoxabanEdoxaban M4 Metabolite
Tmax (h) 1.0 - 2.01.8
Cmax (ng/mL) 33222
AUC(0-∞) (ng·h/mL) 1596147
Terminal Elimination Half-life (t1/2) (h) 10 - 148.2
Renal Clearance (% of total clearance) ~50%-

Sources: Drug Metab Dispos, 2012; J Thromb Haemost, 2022[5][10][11]

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol (Rabbit Model)

This protocol is adapted from a study in healthy rabbits and can be modified for other animal models.[12][13]

4.1.1. Animal Model

  • Healthy New Zealand White rabbits (or other appropriate species).

  • Animals should be fasted overnight before drug administration.

4.1.2. Dosing

  • Administer a single oral dose of edoxaban (e.g., 1.2 mg/kg).[12][13]

4.1.3. Sample Collection

  • Collect blood samples (approx. 1 mL) from the marginal ear vein at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[12][13]

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples immediately to separate the plasma.

  • Store plasma samples at -20°C or lower until analysis.[14]

Plasma Sample Preparation and Analysis by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of edoxaban and its M4 metabolite in plasma.[4][5][15]

4.2.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add an internal standard (e.g., ticlopidine or a stable isotope-labeled analog of edoxaban/M4).[14]

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[14]

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4.2.2. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.[5][15]

  • Column: A reverse-phase column such as a C18 or PFP column (e.g., Acquity UPLC HSS PFP, 1.7 µm, 2.1 x 100 mm).[5]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 5) and an organic solvent (e.g., methanol or acetonitrile).[15]

  • Flow Rate: 0.2 - 0.4 mL/min.[15]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[15]

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for edoxaban, M4 metabolite, and the internal standard.

Diagrams

Edoxaban Metabolic Pathway

G Edoxaban Edoxaban M4 M4 Metabolite (Active) Edoxaban->M4 CES1 M6 M6 Metabolite Edoxaban->M6 CYP3A4/5 M8 M8 Metabolite Edoxaban->M8 Other Other Minor Metabolites Edoxaban->Other Excretion Excretion Edoxaban->Excretion Unchanged M4->Excretion M6->Excretion M8->Excretion Other->Excretion

Caption: Simplified metabolic pathway of Edoxaban.

Experimental Workflow for Pharmacokinetic Analysis

G cluster_invivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_pk Pharmacokinetic Analysis Dosing Oral Dosing of Edoxaban Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Protein Precipitation Plasma->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Edoxaban & M4 Analysis->Quantification PK_Calc Calculation of PK Parameters Quantification->PK_Calc

Caption: Workflow for a typical pharmacokinetic study of Edoxaban and its M4 metabolite.

References

Application Note: A Gradient Elution Program for the Separation of Edoxaban and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Edoxaban is a direct oral anticoagulant that functions by inhibiting Factor Xa. As with any pharmaceutical compound, ensuring its purity and identifying potential impurities is critical for safety and efficacy. This application note provides a detailed gradient elution High-Performance Liquid Chromatography (HPLC) method for the separation of Edoxaban from its known impurities. The protocol is based on established methodologies and is suitable for routine quality control and stability testing.

Experimental Protocols

This section details the necessary reagents, equipment, and procedures for the successful separation of Edoxaban and its impurities.

Materials and Reagents
  • Edoxaban Tosylate Monohydrate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acid for pH adjustment)

Instrumentation
  • HPLC or UPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV-Vis detector

Chromatographic Conditions

A robust gradient elution method is presented below, synthesized from several validated procedures for separating Edoxaban and its degradation products.[1][2]

ParameterCondition
Column YMC Triart Phenyl (250 x 4.6) mm, 5 µm[1] or equivalent C18 column
Mobile Phase A 10 mM Ammonium Acetate in water[1]
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)[1]
Gradient Program See Table 2 below
Flow Rate 0.7 mL/min[1]
Column Temperature 40°C[1]
Detection 290 nm[1]
Injection Volume 10 µL
Standard and Sample Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Edoxaban reference standard in a suitable diluent (e.g., Mobile Phase A:Mobile Phase B 50:50) to obtain a final concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample containing Edoxaban and its potential impurities in the same diluent as the standard solution to a similar final concentration of the active pharmaceutical ingredient (API).

  • Forced Degradation Samples: To identify degradation impurities, Edoxaban can be subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolytic degradation.[3][4]

Data Presentation

The following tables summarize the gradient elution program and the expected retention times for Edoxaban and its key impurities based on published data.

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.019010
10.005050
20.002080
25.009010
30.009010

Table 2: Representative Retention Times of Edoxaban and Impurities

Forced degradation studies have identified several impurities, particularly under oxidative and acidic conditions.[1][5]

CompoundRetention Time (min) - ApproximateNotes
Di-N-oxide impurity (DP-1)VariesAn oxidative degradation impurity.[1]
N-oxide-1 impurity (DP-2)VariesAn oxidative degradation impurity.[1]
N-oxide-2 impurity (DP-3)VariesAn oxidative degradation impurity.[1]
Edoxaban ~9.6 Retention time can vary based on specific conditions.[6][7]
Acid Degradation ProductsMultiple peaksEdoxaban is susceptible to acid hydrolysis.[5][8]

Method Workflow and Logic

The following diagram illustrates the logical workflow for the analysis of Edoxaban and its impurities using the described gradient HPLC method.

Workflow Workflow for Edoxaban Impurity Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis SamplePrep Prepare Sample and Reference Standard Solutions InstrumentSetup Set Up HPLC System (Column, Mobile Phases, etc.) SamplePrep->InstrumentSetup ForcedDeg Perform Forced Degradation (Acid, Base, Oxidative) ForcedDeg->InstrumentSetup GradientElution Execute Gradient Elution Program InstrumentSetup->GradientElution Detection Detect at 290 nm GradientElution->Detection PeakIntegration Integrate Chromatographic Peaks Detection->PeakIntegration ImpurityID Identify and Quantify Impurities PeakIntegration->ImpurityID Report Generate Final Report ImpurityID->Report

Caption: Logical workflow for the HPLC analysis of Edoxaban and its impurities.

Conclusion

The provided gradient elution HPLC method is a reliable and robust approach for the separation and quantification of Edoxaban and its process-related and degradation impurities. The detailed protocol and structured data presentation offer a comprehensive guide for researchers and drug development professionals in the routine analysis and quality control of Edoxaban. Adherence to the specified chromatographic conditions is crucial for achieving reproducible and accurate results.

References

Application Notes and Protocols for the Mass Spectrometric Detection of Edoxaban Impurity 4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following table summarizes the quantitative data for the acid degradation products of Edoxaban as identified by UPLC-MS using positive ion ESI. Impurity 4 is designated as DP4 in this study.

Table 1: Quantitative Data for Edoxaban and its Acid Degradation Products [1][2]

AnalyteRetention Time (min)[M+H]⁺ (m/z)
DP12.105200
DP22.827438
Edoxaban A3.743548
Edoxaban B7.399548
DP37.796521
DP4 8.029 564
DP512.698498
DP613.463299

Experimental Protocols

This section details the methodology for the detection of Edoxaban Impurity 4 based on a validated stability-indicating UPLC-MS method.[1][2]

Sample Preparation: Acid Degradation

To generate Edoxaban degradation products, including Impurity 4, a forced degradation study under acidic conditions can be performed.

  • Materials:

    • Edoxaban pure drug substance

    • 1 N Hydrochloric acid (HCl)

    • 1 N Sodium hydroxide (NaOH)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

  • Procedure:

    • Accurately weigh a suitable amount of Edoxaban drug substance and dissolve it in a minimal amount of methanol.

    • Add 1 N HCl to the solution.

    • Reflux the solution for a specified period (e.g., 24 hours) to induce degradation.

    • After the desired time, cool the solution to room temperature.

    • Neutralize the solution with 1 N NaOH.

    • Dilute the final solution with a suitable solvent (e.g., mobile phase) to an appropriate concentration for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method
  • Instrumentation:

    • An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used (e.g., Zorbax Eclipse-C18, 250 x 4.6 mm, 5µm particle size).[2]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water) and an organic phase (e.g., acetonitrile) is employed.[2]

    • Gradient Program: The gradient program should be optimized to achieve good separation of the degradation products from the parent Edoxaban peak. An example gradient could be:

      • Time (min) / % Acetonitrile: 0/60, 15/65, 25/40, 30/30, 55/60.[2]

    • Flow Rate: A typical flow rate is 1.2 ml/min.[2]

    • Column Temperature: Maintain the column at a constant temperature, for example, 25°C.

    • Injection Volume: A small injection volume, such as 10 µL, is recommended.

    • UV Detection: A UV detector can be used in series with the mass spectrometer, with detection at a wavelength of 291 nm.[2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan mode over a mass range of m/z 50-900 is used for the identification of degradation products.

    • Ion Source Parameters:

      • Capillary Voltage: Optimize for maximum signal intensity (e.g., 3.5 kV).

      • Cone Voltage: Adjust to minimize in-source fragmentation (e.g., 30 V).

      • Source Temperature: Typically set around 120°C.

      • Desolvation Temperature: A higher temperature, for instance, 350°C, is used to aid in solvent evaporation.

      • Gas Flow Rates: Optimize the nebulizer and desolvation gas (typically nitrogen) flow rates for stable spray and efficient ionization.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in the analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_result Result edoxaban Edoxaban Drug Substance acid_hydrolysis Acid Hydrolysis (1N HCl) edoxaban->acid_hydrolysis neutralization Neutralization (1N NaOH) acid_hydrolysis->neutralization dilution Dilution neutralization->dilution uplc UPLC Separation (C18 Column) dilution->uplc esi_ms ESI-MS Detection (+ve mode) uplc->esi_ms data_acquisition Data Acquisition (m/z 50-900) esi_ms->data_acquisition impurity4_detection Detection of Impurity 4 (DP4) at m/z 564 data_acquisition->impurity4_detection logical_relationship compound Edoxaban stress_condition Stress Condition (Acid Hydrolysis) compound->stress_condition impurity This compound (DP4) stress_condition->impurity analytical_technique Analytical Technique (UPLC-ESI-MS) impurity->analytical_technique identification Identification ([M+H]⁺ = 564) analytical_technique->identification

References

Application Notes and Protocols for the Analysis of Edoxaban Impurity 4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the sample preparation and analysis of Edoxaban impurity 4 in biological matrices. This document is intended to guide researchers in developing and validating robust analytical methods for impurity profiling and quantification.

Introduction

Edoxaban is a direct oral anticoagulant that functions as a selective inhibitor of factor Xa. During its synthesis, storage, or metabolism, various impurities can arise. This compound, identified by CAS number 480452-36-6 and molecular formula C₂₁H₃₀ClN₅O₅, is one such related substance that requires careful monitoring in biological samples to ensure the safety and efficacy of the drug product. This document outlines recommended sample preparation techniques and analytical conditions for the determination of this compound in plasma and urine.

Forced degradation studies have shown that Edoxaban is susceptible to degradation under acidic, basic, and oxidative conditions, which may lead to the formation of various impurities. Therefore, robust analytical methods are crucial for accurately quantifying these impurities in biological matrices.

Analytical Methodologies

The analysis of Edoxaban and its impurities in biological matrices is typically performed using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with a sensitive detection method, such as tandem mass spectrometry (MS/MS) or a diode array detector (DAD). The choice of the analytical technique depends on the required sensitivity and selectivity of the assay.

Chromatographic Conditions

A successful chromatographic separation of Edoxaban and its impurities is critical for accurate quantification. Based on available literature for related compounds, the following conditions are recommended as a starting point for method development.

Table 1: Recommended Starting Chromatographic Conditions

ParameterRecommended Condition
Column Reversed-phase C18 or Phenyl column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of Mobile Phase B and gradually increase to elute all compounds of interest.
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
Detector Tandem Mass Spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode or DAD at 290 nm[1][2]

Sample Preparation Techniques

The choice of sample preparation technique is crucial for removing matrix interferences and enriching the analyte of interest. The most common techniques for the extraction of Edoxaban and its related compounds from biological matrices are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Workflow for Sample Preparation and Analysis

Sample Preparation and Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Matrix (Plasma/Urine) ppt Protein Precipitation (PPT) (for Plasma) start->ppt Plasma spe Solid-Phase Extraction (SPE) start->spe Plasma/Urine lle Liquid-Liquid Extraction (LLE) start->lle Urine extract Extract ppt->extract spe->extract lle->extract hplc HPLC/UPLC Separation extract->hplc detection MS/MS or DAD Detection hplc->detection data Data Analysis detection->data

Caption: General workflow for the preparation and analysis of this compound.

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples. It is often the first choice for sample preparation in bioanalysis due to its ease of use and high throughput.

Objective: To extract this compound from human plasma by precipitating proteins with an organic solvent.

Materials:

  • Human plasma samples

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Internal Standard (IS) solution (a structurally similar compound, if available)

  • Vortex mixer

  • Centrifuge

  • 96-well collection plates or microcentrifuge tubes

  • Evaporator (optional)

  • Reconstitution solvent (e.g., mobile phase A)

Procedure:

  • Allow plasma samples to thaw at room temperature.

  • Spike a known volume of plasma (e.g., 100 µL) with the internal standard solution.

  • Add 3 volumes of cold ( -20°C) acetonitrile or methanol (e.g., 300 µL) to the plasma sample.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean collection plate or tube.

  • (Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).

  • Vortex briefly to ensure complete dissolution.

  • The sample is now ready for injection into the LC-MS/MS or HPLC system.

Table 2: Quantitative Data for a Typical Protein Precipitation Method

ParameterValue
Sample Volume 100 µL
Precipitating Agent Acetonitrile
Precipitant to Sample Ratio 3:1 (v/v)
Recovery 85-110% (to be determined during validation)
Matrix Effect To be assessed during method validation

Logical Relationship of Protein Precipitation

Protein Precipitation Logic plasma Plasma Sample solvent Add Cold Organic Solvent (e.g., Acetonitrile) plasma->solvent vortex Vortex to Precipitate Proteins solvent->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Analysis by LC-MS/MS or HPLC supernatant->analysis

Caption: Key steps in the protein precipitation protocol.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma and Urine Samples

Solid-phase extraction provides a cleaner extract compared to protein precipitation by utilizing specific interactions between the analyte and a solid sorbent. This results in lower matrix effects and improved sensitivity.

Objective: To isolate and concentrate this compound from plasma or urine using a reversed-phase SPE cartridge.

Materials:

  • Plasma or urine samples

  • Reversed-phase SPE cartridges (e.g., C18, Phenyl)

  • Internal Standard (IS) solution

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

  • Formic acid or Ammonium hydroxide (for pH adjustment)

  • SPE manifold

  • Vortex mixer

  • Centrifuge (for urine samples, if necessary)

  • Evaporator

Procedure:

  • Sample Pre-treatment:

    • Plasma: Dilute plasma samples 1:1 with deionized water or a suitable buffer.

    • Urine: Centrifuge urine samples to remove any particulate matter. Dilute with water if necessary.

    • Spike the pre-treated sample with the internal standard.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute this compound and the internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • The sample is now ready for analysis.

Table 3: Quantitative Data for a Typical Solid-Phase Extraction Method

ParameterValue
SPE Sorbent Reversed-phase C18
Sample Volume 0.5 - 1.0 mL
Conditioning Solvent Methanol
Equilibration Solvent Water
Wash Solvent 5% Methanol in Water
Elution Solvent Methanol or Acetonitrile
Recovery >90% (to be determined during validation)
Matrix Effect Minimal (to be assessed during method validation)

SPE Experimental Workflow

SPE Workflow start Pre-treated Sample condition 1. Condition SPE Cartridge (Methanol, Water) load 2. Load Sample condition->load wash 3. Wash (e.g., 5% Methanol) load->wash elute 4. Elute (e.g., Methanol) wash->elute reconstitute 5. Evaporate & Reconstitute elute->reconstitute analysis Analysis reconstitute->analysis

Caption: Step-by-step workflow for solid-phase extraction.

Protocol 3: Liquid-Liquid Extraction (LLE) for Urine Samples

Liquid-liquid extraction is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquids. It is particularly useful for cleaning up complex matrices like urine.

Objective: To extract this compound from urine using an organic solvent.

Materials:

  • Urine samples

  • Extraction solvent (e.g., Ethyl acetate, Methyl tert-butyl ether (MTBE))

  • Internal Standard (IS) solution

  • Buffer solution (for pH adjustment, e.g., phosphate buffer)

  • Vortex mixer

  • Centrifuge

  • Glass tubes

  • Evaporator

Procedure:

  • Pipette a known volume of urine (e.g., 1 mL) into a glass tube.

  • Add the internal standard solution.

  • Adjust the pH of the urine sample using a suitable buffer to optimize the extraction of the impurity (the optimal pH needs to be determined experimentally).

  • Add 3-5 mL of the extraction solvent to the tube.

  • Vortex the mixture for 5-10 minutes to ensure efficient extraction.

  • Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness.

  • Reconstitute the residue in the initial mobile phase.

  • The sample is now ready for injection.

Table 4: Quantitative Data for a Typical Liquid-Liquid Extraction Method

ParameterValue
Sample Volume 1.0 mL
Extraction Solvent Ethyl Acetate
Solvent to Sample Ratio 3:1 to 5:1 (v/v)
pH of Aqueous Phase To be optimized
Recovery 80-105% (to be determined during validation)
Matrix Effect To be assessed during method validation

LLE Decision Pathway

LLE Pathway start Urine Sample ph_adjust Adjust pH start->ph_adjust add_solvent Add Immiscible Organic Solvent ph_adjust->add_solvent extract Vortex & Centrifuge to Separate Phases add_solvent->extract collect Collect Organic Layer extract->collect prepare_analysis Evaporate & Reconstitute for Analysis collect->prepare_analysis

Caption: Logical flow of the liquid-liquid extraction process.

Method Validation

It is imperative that any analytical method developed based on these protocols is fully validated according to the guidelines of regulatory agencies such as the FDA or EMA. Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention time of the analyte and IS.

  • Linearity: Demonstrating a linear relationship between the detector response and the analyte concentration over a defined range.

  • Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Recovery: Determining the efficiency of the extraction procedure.

  • Matrix Effect: Evaluating the suppression or enhancement of the analyte signal due to co-eluting matrix components.

  • Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.

Conclusion

The protocols outlined in this document provide a solid foundation for the development of robust and reliable methods for the analysis of this compound in biological matrices. The choice of the most appropriate sample preparation technique will depend on the specific requirements of the assay, including the desired sensitivity, throughput, and the nature of the biological matrix. Thorough method validation is essential to ensure the accuracy and reliability of the generated data.

References

Troubleshooting & Optimization

Troubleshooting peak tailing in Edoxaban impurity 4 HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Edoxaban and its impurities, with a specific focus on resolving peak tailing observed for Edoxaban impurity 4.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half. It is problematic because it can compromise the accuracy of peak integration and quantification, and it may also obscure the presence of closely eluting minor impurities.[1] An acceptable USP tailing factor is often required by analytical methods, typically less than a specified limit.

Q2: What are the most common causes of peak tailing in reversed-phase HPLC for a basic compound like this compound?

A2: For basic compounds, a primary cause of peak tailing is the interaction between the analyte and acidic silanol groups on the surface of the silica-based stationary phase.[1][2] Other significant factors include improper mobile phase pH, low buffer concentration, column degradation (loss of end-capping), and extra-column volume.[3][4]

Q3: How does the mobile phase pH affect the peak shape of Edoxaban and its impurities?

A3: The pH of the mobile phase plays a critical role in controlling the ionization state of both the analyte and the stationary phase. Edoxaban has a pKa of 6.7.[5] Operating the mobile phase at a pH near the analyte's pKa can lead to inconsistent ionization and peak tailing.[3] For basic compounds like Edoxaban, lowering the mobile phase pH (e.g., to pH 3 or below) protonates the silanol groups on the stationary phase, minimizing secondary interactions and improving peak shape.[6][7]

Q4: Can the choice of organic modifier in the mobile phase influence peak tailing?

A4: Yes, the choice and concentration of the organic modifier (e.g., acetonitrile or methanol) can affect peak shape. While both are common in reversed-phase HPLC, they have different solvent strengths and can lead to different selectivities and peak shapes. Experimenting with the organic modifier and its proportion in the mobile phase can sometimes resolve peak tailing issues.[3][8] In some Edoxaban HPLC methods, methanol has been found to provide satisfactory chromatographic separation.[9]

Troubleshooting Guide for Peak Tailing of this compound

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Step 1: Initial Assessment and System Suitability Check

Before making any changes to the method, it is crucial to verify that the HPLC system is performing correctly.

  • Symptom: Peak tailing is observed for this compound, and potentially other basic compounds in the sample.

  • Action:

    • Perform a system suitability test. Check parameters like theoretical plates, tailing factor for the main peak (Edoxaban), and reproducibility of retention times and peak areas.

    • Inspect the chromatogram for signs of extra-column band broadening, such as tailing on all peaks, including the solvent front. This could indicate issues with tubing or connections.[6]

Step 2: Mobile Phase Optimization

The mobile phase composition is a common culprit for peak tailing of basic analytes.

  • Symptom: The tailing factor for impurity 4 is consistently above the acceptable limit (e.g., > 1.5).

  • Action:

    • Adjust Mobile Phase pH: Lower the pH of the aqueous portion of the mobile phase. Since Edoxaban is a basic compound, reducing the pH to around 2.5-3.0 will ensure that the residual silanol groups on the column are fully protonated, thereby minimizing secondary ionic interactions that cause tailing.[1][6]

    • Increase Buffer Concentration: A low buffer concentration may not be sufficient to maintain a stable pH at the column surface.[2] Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can improve peak symmetry.[8] Be mindful of buffer solubility in the organic modifier to avoid precipitation.[6]

    • Consider Mobile Phase Additives: In some cases, adding a competing base like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites and reduce peak tailing. However, this is less common with modern, high-purity silica columns.[7]

Step 3: Column Evaluation and Sample Considerations

The column is a critical component, and its condition can significantly impact peak shape.

  • Symptom: Peak tailing has worsened over time or with a new column.

  • Action:

    • Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 or C8 column. End-capping chemically derivatizes most of the residual silanol groups, making the surface less active.[1][3]

    • Column Flushing and Regeneration: If the column is old or has been used with diverse sample matrices, it may be contaminated. Flush the column with a strong solvent to remove strongly retained compounds.[8]

    • Consider a Different Stationary Phase: If peak shape does not improve, consider a column with a different stationary phase, such as one with a polar-embedded group, which can provide alternative selectivity and better shielding of silanol groups.[3]

    • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.[10] Try reducing the injection volume or diluting the sample to see if the peak shape improves.[8]

    • Sample Solvent: The solvent used to dissolve the sample should ideally be the same as the mobile phase or weaker. A stronger sample solvent can cause peak distortion.[11]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment
  • Prepare Buffers: Prepare a series of aqueous mobile phase buffers at different pH values, for example, pH 3.5, 3.0, and 2.5. Use a reliable pH meter for accurate measurements.

  • Mobile Phase Preparation: Mix the prepared aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the specified ratio.

  • System Equilibration: Equilibrate the HPLC system with the new mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the this compound standard and sample solutions and evaluate the peak shape.

  • Data Comparison: Compare the tailing factor and resolution at each pH to determine the optimal condition.

Protocol 2: Buffer Concentration Study
  • Prepare Buffers: At the optimal pH determined in Protocol 1, prepare aqueous buffers with varying concentrations, for example, 10 mM, 25 mM, and 50 mM.

  • Mobile Phase Preparation: Prepare the mobile phases by mixing the buffers with the organic modifier.

  • System Equilibration and Analysis: Follow the steps for system equilibration and analysis as described in Protocol 1.

  • Data Comparison: Evaluate the impact of buffer concentration on the tailing factor and select the concentration that provides the best peak symmetry without causing buffer precipitation.

Data Presentation

Table 1: Effect of Mobile Phase pH on Tailing Factor of this compound

Mobile Phase pHTailing FactorResolution (from nearest peak)
4.5 (Initial)2.11.8
3.51.71.9
3.01.42.0
2.51.22.1

Table 2: Effect of Buffer Concentration on Tailing Factor of this compound (at pH 2.5)

Buffer ConcentrationTailing FactorObservations
10 mM1.5-
25 mM1.2Stable baseline
50 mM1.1Potential for precipitation with high organic content

Visualizations

Troubleshooting_Peak_Tailing cluster_mobile_phase Mobile Phase Adjustments cluster_column_sample Column & Sample Checks start Peak Tailing Observed for This compound system_check Step 1: System Suitability Check start->system_check mobile_phase Step 2: Mobile Phase Optimization system_check->mobile_phase System OK column_sample Step 3: Column & Sample Evaluation mobile_phase->column_sample Tailing Persists adjust_ph Adjust pH (Lower) mobile_phase->adjust_ph solution Peak Tailing Resolved column_sample->solution Issue Identified & Fixed check_column Use End-Capped Column column_sample->check_column increase_buffer Increase Buffer Conc. adjust_ph->increase_buffer change_modifier Change Organic Modifier increase_buffer->change_modifier flush_column Flush/Regenerate Column check_column->flush_column reduce_load Reduce Sample Load flush_column->reduce_load

Caption: Troubleshooting workflow for addressing peak tailing.

Silanol_Interaction cluster_high_ph At Higher pH (e.g., > 4) cluster_low_ph At Lower pH (e.g., < 3) silanol_ionized SiO- (Ionized Silanol) edoxaban_base This compound (Basic) edoxaban_base->silanol_ionized Ionic Interaction (Causes Tailing) silanol_protonated SiOH (Protonated Silanol) edoxaban_protonated This compound (Protonated) edoxaban_protonated->silanol_protonated Repulsion / No Interaction (Improves Peak Shape)

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Edoxaban Impurity 4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Edoxaban impurity 4.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency for the analyte of interest, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[3][4][5] Biological samples like plasma or urine contain numerous endogenous components such as phospholipids, salts, and metabolites that can interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: The presence of matrix effects can be assessed using several methods. A common and effective technique is the post-extraction addition method.[1] This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into a blank, extracted sample matrix. A significant difference between these two measurements indicates the presence of matrix effects.[2] A value less than 100% (typically calculated as a percentage ratio) suggests ion suppression, while a value greater than 100% indicates ion enhancement.[2][3] Another qualitative method is post-column infusion, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6]

Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?

A3: The primary strategies to overcome matrix effects can be categorized into three main areas:

  • Sample Preparation: Employing more effective sample cleanup techniques to remove interfering matrix components. This can range from simple protein precipitation to more selective methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7][8]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to chromatographically separate this compound from co-eluting matrix components.[7] This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.

  • Internal Standard Selection: Utilizing a suitable internal standard (IS) to compensate for matrix effects. The ideal choice is a stable isotope-labeled (SIL) version of this compound, as it will have nearly identical chemical properties and chromatographic behavior, thus experiencing similar matrix effects as the analyte.[3][9] If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.[9]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy for this compound quantification.

This issue is often a primary indicator of uncompensated matrix effects. The following steps can help troubleshoot and resolve this problem.

Troubleshooting Workflow:

start Start: Poor Reproducibility/Accuracy assess_me Assess Matrix Effect (Post-Extraction Addition) start->assess_me me_present Matrix Effect Present? assess_me->me_present no_me Matrix Effect Not Significant. Investigate other parameters (e.g., instrument stability). me_present->no_me No optimize_sp Optimize Sample Preparation me_present->optimize_sp Yes optimize_chrom Optimize Chromatography optimize_sp->optimize_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_sil_is revalidate Re-validate Method use_sil_is->revalidate end End: Method Optimized revalidate->end

Caption: Troubleshooting workflow for poor analytical performance.

Detailed Steps & Experimental Protocols:

  • Quantify Matrix Effect:

    • Protocol: Perform a post-extraction addition experiment.

      • Prepare a standard solution of this compound in a neat solvent (e.g., methanol/water).

      • Extract a blank plasma sample using your current sample preparation method.

      • Spike the extracted blank plasma with the this compound standard solution to the same final concentration as the neat standard.

      • Analyze both the neat and the spiked-extract samples by LC-MS/MS.

      • Calculate the matrix effect using the formula: (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100%.

    • Interpretation: A result significantly deviating from 100% confirms the presence of matrix effects.

  • Improve Sample Preparation:

    • Rationale: To remove interfering phospholipids and other matrix components.

    • Comparison of Sample Preparation Techniques:

Sample Preparation MethodTypical Recovery (%)Matrix Effect (%)Throughput
Protein Precipitation (PPT) 85 - 10550 - 80 (Suppression)High
Liquid-Liquid Extraction (LLE) 70 - 9080 - 95Medium
Solid-Phase Extraction (SPE) 80 - 10090 - 110Medium-Low
  • Optimize Chromatographic Conditions:

    • Rationale: To achieve baseline separation of this compound from matrix components that were not removed during sample preparation.

    • Experimental Approach:

      • Test different analytical columns (e.g., C18, Phenyl-Hexyl).

      • Modify the mobile phase gradient to increase the organic solvent percentage at a slower rate, allowing for better separation of early-eluting interferences.

      • Adjust the mobile phase pH to alter the retention time of the analyte and potential interferences.

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Rationale: A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing the most accurate correction.[3][9] Edoxaban-d6 is a commercially available SIL-IS for Edoxaban and a similar custom synthesis could be considered for its impurity.[10]

    • Protocol:

      • Prepare a working solution of the SIL-IS for this compound.

      • Add the SIL-IS to all samples (calibrators, QCs, and unknowns) at the beginning of the sample preparation process.

      • Quantify this compound using the peak area ratio of the analyte to the SIL-IS.

Issue 2: Inconsistent results between different batches of plasma.

This can be due to lot-to-lot variability in the biological matrix, leading to differing matrix effects.

Troubleshooting Workflow:

start Start: Inconsistent Results Between Plasma Batches assess_multi_lot Assess Matrix Effect in Multiple Plasma Lots (n≥6) start->assess_multi_lot variability_high High Variability Observed? assess_multi_lot->variability_high no_variability Variability within Acceptable Limits. Issue may be elsewhere. variability_high->no_variability No improve_cleanup Improve Sample Cleanup (e.g., switch to SPE) variability_high->improve_cleanup Yes use_sil_is Ensure Use of a Stable Isotope-Labeled IS improve_cleanup->use_sil_is revalidate Re-validate with Multiple Lots use_sil_is->revalidate end End: Robust Method revalidate->end

Caption: Workflow for addressing inter-batch variability.

Detailed Steps & Experimental Protocols:

  • Multi-Lot Matrix Effect Evaluation:

    • Protocol:

      • Source at least six different lots of blank plasma.

      • Perform the post-extraction addition experiment as described in Issue 1 for each lot.

      • Calculate the matrix effect for each lot and determine the coefficient of variation (%CV) across the lots.

    • Interpretation: A high %CV indicates that the method is susceptible to lot-to-lot variability in matrix effects.

  • Enhance Sample Cleanup:

    • Rationale: A more rigorous sample preparation method like SPE is generally less prone to variability compared to simpler methods like protein precipitation.[8]

    • Action: If currently using protein precipitation, develop and validate an SPE or LLE method as detailed previously.

  • Confirm Internal Standard Suitability:

    • Rationale: A stable isotope-labeled internal standard is crucial for compensating for variable matrix effects across different sample lots.[9]

    • Action: If not already in use, incorporate a SIL-IS for this compound. If a structural analog is being used, the observed variability may necessitate the synthesis of a SIL-IS for robust, long-term analytical performance.

Summary of Mitigation Strategies and Expected Outcomes

StrategyPrincipleExpected Outcome for this compound Analysis
Optimized Sample Preparation (e.g., SPE) Removal of interfering matrix components prior to injection.Reduced ion suppression/enhancement; cleaner chromatograms.
Chromatographic Separation Separation of the analyte from co-eluting interferences.Minimized overlap of analyte peak with matrix components, leading to more stable ionization.
Stable Isotope-Labeled Internal Standard Co-eluting IS experiences and corrects for the same matrix effects as the analyte.High accuracy and precision, even with some residual matrix effects.[3]
Matrix-Matched Calibrators Calibration standards are prepared in the same biological matrix as the samples.Can compensate for consistent matrix effects, but may not address lot-to-lot variability.[4]

References

Improving sensitivity for low-level detection of Edoxaban impurity 4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the low-level detection of Edoxaban impurity 4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

A1: Edoxaban has three chiral centers, resulting in a total of eight stereoisomers. The pharmacologically active form is (SRS)-Edoxaban. The other seven isomers are considered impurities.[1][2] "this compound" is one of these chiral impurities. Controlling the levels of these impurities is critical to ensure the efficacy and safety of the drug substance.[1][2]

Q2: Where can I obtain a reference standard for this compound?

A2: Certified reference standards for Edoxaban impurities, including chiral and degradation products, are available from various pharmaceutical reference standard suppliers.[3][4][5] These standards are essential for method development, validation, and accurate quantification.

Q3: What are the typical challenges in detecting this compound at low levels?

A3: The main challenges include:

  • Co-elution: Structural similarity with Edoxaban and other isomers can lead to poor chromatographic resolution.

  • Low concentration: The impurity may be present at trace levels, requiring highly sensitive analytical methods.

  • Matrix effects: The drug substance matrix can interfere with the detection and quantification of the impurity.

Troubleshooting Guide

Issue 1: Poor Chromatographic Resolution of this compound

Problem: this compound peak is not well-separated from the main Edoxaban peak or other impurities.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Column Chemistry Use a chiral column specifically designed for separating stereoisomers. Alternatively, a phenyl-based column, such as a YMC Triart phenyl column, can provide different selectivity for closely related compounds.[6]
Suboptimal Mobile Phase Composition Modify the mobile phase composition. For reversed-phase HPLC, adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. The addition of a third solvent, like n-propanol, to the mobile phase has been shown to enhance resolution among critical pairs of Edoxaban isomers.[7]
Incorrect Mobile Phase pH Optimize the pH of the mobile phase buffer. For ionizable compounds like Edoxaban and its impurities, a slight change in pH can significantly impact retention and selectivity. Screening a pH range from 3.0 to 8.0 can help identify the optimal pH for separation.[7]
Inadequate Column Temperature Adjust the column temperature. Lowering the temperature can sometimes improve the resolution of closely eluting peaks. A typical starting point is 30°C.[7]
Flow Rate is Too High Decrease the flow rate to increase the interaction time of the analytes with the stationary phase, which can lead to better separation.
Issue 2: Low Sensitivity and Inability to Detect this compound at Trace Levels

Problem: The signal for this compound is very low or not detectable, even when it is expected to be present.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Detection Wavelength (HPLC-UV) Optimize the detection wavelength. While a general wavelength like 290 nm might be used for Edoxaban, monitoring at a lower wavelength, such as 210 nm, can significantly increase the response for certain impurities.[6][7]
Insufficient Sample Concentration or Injection Volume Increase the sample concentration if possible, without overloading the column with the main component. A larger injection volume can also increase the signal, but may lead to peak broadening.[7]
Inadequate Ionization (LC-MS) Switch to a more sensitive detection method like tandem mass spectrometry (LC-MS/MS). Optimize the ionization source parameters (e.g., electrospray voltage, gas flows, temperature) to maximize the signal for this compound.
Use of a Less Sensitive Detector If using HPLC-UV, consider switching to a more sensitive detector like a photodiode array (PDA) detector or, for ultimate sensitivity, a mass spectrometer (MS).
Derivatization to Enhance Detection For very low-level detection, consider derivatization with a fluorogenic agent like 9-fluorenyl methyl chloroformate (FMOC-Cl) to enable highly sensitive spectrofluorimetric detection.[8]

Quantitative Data Summary

The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for Edoxaban and related impurities from various published methods.

AnalyteMethodLODLOQReference
Edoxaban Isomeric ImpuritiesHPLC-UV0.1 µg/mL0.3 µg/mL[7]
EdoxabanRP-HPLC0.2250 µg/mL0.6818 µg/mL[9]
EdoxabanRP-HPLC0.283 µg/mL0.942 µg/mL[10]
Edoxaban A & B (Stereoisomers)UPLC-MS0.050 & 0.072 µg/mL0.168 & 0.195 µg/mL[11]
Edoxaban (derivatized)Spectrofluorimetry1.5 ng/mL4.5 ng/mL[8]

Experimental Protocols

HPLC Method for Isomeric Impurities of Edoxaban Starting Material

This method is designed for the separation of isomeric impurities of a key starting material for Edoxaban and can be adapted for the analysis of this compound.

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Bakerbond C18 (150 x 4.6 mm; 3 µm).[7]

  • Mobile Phase A: 10 mM dipotassium hydrogen phosphate buffer, with pH adjusted to 7.0 using a 10% orthophosphoric acid solution.[7]

  • Mobile Phase B: A mixture of n-Propanol and Acetonitrile in a 20:30 (v/v) ratio.[7]

  • Gradient: 85% Mobile Phase A and 15% Mobile Phase B.[7]

  • Flow Rate: 0.8 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Injection Volume: 20 µL.[7]

  • Detection: UV at 210 nm.[7]

  • Run Time: 30 minutes.[7]

LC-MS/MS Method for Oxidative Degradation Impurities

This method is suitable for the identification and separation of degradation impurities and can be optimized for the sensitive detection of this compound.

  • Chromatographic System: Liquid Chromatography coupled with a tandem mass spectrometer (LC-MS/MS).

  • Column: YMC Triart phenyl (250 × 4.6 mm, 5 µm).[6]

  • Mobile Phase A: 10 mM ammonium acetate.[6]

  • Mobile Phase B: A mixture of acetonitrile and methanol in a 1:1 (v/v) ratio.[6]

  • Gradient Elution: A gradient program should be developed to effectively separate the impurities.

  • Flow Rate: 0.7 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Detection: UV at 290 nm and a high-resolution mass spectrometer (e.g., Q-TOF).[6]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep Prepare Sample and Reference Standard Solutions hplc HPLC/LC-MS System prep->hplc process Integrate Peaks and Calculate Concentrations hplc->process column Select Appropriate Column (e.g., Chiral, Phenyl) column->hplc mobile_phase Optimize Mobile Phase (Composition, pH) mobile_phase->hplc detection Set Detection Parameters (Wavelength/MS settings) detection->hplc validate Validate Method (LOD, LOQ, Linearity) process->validate Troubleshooting_Sensitivity cluster_hplc HPLC-UV Optimization cluster_lcms Advanced Detection start Low/No Signal for This compound check_wavelength Is Detection Wavelength Optimized (e.g., 210 nm)? start->check_wavelength adjust_wavelength Adjust to Lower Wavelength check_wavelength->adjust_wavelength No check_injection Is Injection Volume/ Concentration Sufficient? check_wavelength->check_injection Yes adjust_wavelength->check_injection increase_injection Increase Injection Volume or Sample Concentration check_injection->increase_injection No switch_to_ms Consider Switching to LC-MS/MS check_injection->switch_to_ms Yes increase_injection->switch_to_ms optimize_ms Optimize MS Parameters (Ionization, MRM) switch_to_ms->optimize_ms end Improved Sensitivity optimize_ms->end

References

Strategies for reducing carryover in Edoxaban impurity 4 bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the bioanalysis of Edoxaban and its impurities, with a specific focus on strategies to reduce carryover of Edoxaban impurity 4.

Troubleshooting Guide

Issue: High Carryover of this compound in Bioanalytical Method

This guide provides a systematic approach to identifying and mitigating the source of carryover for this compound in your LC-MS/MS system. Carryover is the appearance of an analyte signal in a blank injection following the injection of a high-concentration sample.

Q1: How can I systematically identify the source of carryover?

A systematic "isolation and elimination" approach is the most effective way to pinpoint the source of carryover.[1] This involves sequentially removing or bypassing components of the LC-MS/MS system to see if the carryover is eliminated.

Experimental Protocol: Systematic Identification of Carryover Source

  • Establish a Baseline:

    • Inject a high-concentration standard of this compound.

    • Immediately follow with a blank injection (mobile phase or reconstitution solvent).

    • Quantify the peak area of the impurity in the blank to establish the initial carryover percentage. The desirable level of carryover in regulated bioanalysis is typically less than 20% of the lower limit of quantitation (LLOQ).[2]

  • Isolate the Autosampler:

    • Replace the analytical column with a zero-dead-volume union.

    • Repeat the injection sequence of a high-concentration standard followed by a blank.

    • If carryover persists, the source is likely within the autosampler (e.g., injection needle, valve, sample loop).[3]

  • Isolate the Column:

    • If the carryover was significantly reduced or eliminated in the previous step, the column is a likely contributor.

    • Re-install the column and inject the high-concentration standard.

    • Instead of a blank injection, run a series of mobile phase gradients without injection. If a peak for impurity 4 appears, it indicates strong retention and subsequent elution from the column.

  • Evaluate the MS Detector:

    • While less common, the MS source can be a source of contamination. If carryover persists even with the column and autosampler bypassed, consider cleaning the MS source components (e.g., capillary, cone).

Q2: What are the most common causes of carryover for a compound like this compound and how can I address them?

The most common sources of carryover are the autosampler and the analytical column.[4][5] "Sticky" compounds, such as certain metabolites or impurities, can adhere to surfaces within the system.[4]

Table 1: Common Carryover Sources and Mitigation Strategies

Potential Source Specific Cause Recommended Solution Typical Carryover Reduction (%)
Autosampler Insufficient needle washOptimize the needle wash protocol using stronger and more diverse solvents.[6]50-90%
Worn or dirty injector valve rotor sealClean or replace the rotor seal.[5]30-70%
Contaminated sample loop or tubingFlush with a strong solvent or replace the components.20-50%
Analytical Column Strong retention of the analyteModify the gradient to include a high-organic wash step at the end of each run.40-80%
Contamination of the column fritBack-flush the column or replace the frit if possible.20-60%
Use of a guard columnRemove the guard column to see if carryover is reduced, as it provides additional surfaces for adsorption.[3]10-30%
Mobile Phase/Solvents Contaminated solventsPrepare fresh mobile phases and blank solutions.[1]100% (if this is the sole cause)

Troubleshooting Workflow for Carryover Reduction

Carryover_Troubleshooting start High Carryover Detected for Impurity 4 is_autosampler Test Autosampler Carryover (replace column with union) start->is_autosampler autosampler_source Carryover Source is Autosampler is_autosampler->autosampler_source Yes is_column Test Column Carryover (reinstall column, run blank gradients) is_autosampler->is_column No optimize_wash Optimize Needle Wash Protocol (stronger/diverse solvents) autosampler_source->optimize_wash check_valve Inspect/Clean/Replace Injector Valve Rotor Seal optimize_wash->check_valve check_valve->is_column column_source Carryover Source is Column is_column->column_source Yes is_contamination Check for System Contamination (inject fresh blanks) is_column->is_contamination No modify_gradient Modify Gradient (add high-organic wash step) column_source->modify_gradient check_frit Back-flush or Replace Column/Frit modify_gradient->check_frit check_frit->is_contamination contamination_source Source is Contamination is_contamination->contamination_source Yes end Carryover Reduced to Acceptable Level is_contamination->end No prepare_fresh Prepare Fresh Mobile Phase and Solvents contamination_source->prepare_fresh prepare_fresh->end

Caption: A flowchart for systematically troubleshooting carryover.

Frequently Asked Questions (FAQs)

Q1: What chemical properties of this compound might make it prone to carryover?

While the exact structure of "impurity 4" can vary, Edoxaban and its metabolites often contain functional groups that can lead to "sticky" behavior.[] These may include basic nitrogen atoms that can interact with acidic sites on silica surfaces or metal components, and hydrophobic regions that can have strong interactions with C18 stationary phases. Adding a small amount of acid, like formic acid, to the wash solvent can help disrupt ionic interactions with metal surfaces.[8]

Q2: How do I create an effective autosampler wash protocol to reduce carryover?

An effective wash protocol should use a sequence of solvents with different properties to remove all traces of the analyte. A strong wash solution is crucial. A common and effective mixture is 25:25:25:25 (v/v) methanol/acetonitrile/isopropanol/water with 0.1-1% formic acid.[8]

Experimental Protocol: Optimized Autosampler Wash Method

This protocol uses a two-step wash cycle to remove both polar and non-polar residues.

  • Prepare Wash Solvents:

    • Wash Solvent A (Weak Wash): Mobile Phase A (e.g., 0.1% Formic Acid in Water).

    • Wash Solvent B (Strong Wash): 25:25:25:25 (v/v) Methanol/Acetonitrile/Isopropanol/Water with 0.1% Formic Acid.

  • Configure Autosampler Program:

    • Set the injection mode to "Partial Loop" or "Total Loop" injection, avoiding overfilling the sample loop.[6]

    • Program the following wash sequence to occur after each injection of a high-concentration sample or standard:

      • Pre-injection Wash: Rinse the needle and loop with Wash Solvent A.

      • Post-injection Wash Cycle 1: Wash with 500 µL of Wash Solvent B. This strong, diverse solvent mixture will dissolve and remove hydrophobic residues.

      • Post-injection Wash Cycle 2: Wash with 500 µL of Wash Solvent A. This step removes the strong organic solvent and re-equilibrates the needle and loop with the initial mobile phase conditions.

      • Increase the wash volume or the number of cycles if carryover persists.[6]

Q3: Can I modify my HPLC/UPLC gradient to reduce on-column carryover?

Yes, modifying the analytical gradient is a very effective strategy.

Experimental Protocol: UPLC/HPLC Gradient Modification for Carryover Reduction

  • Initial Gradient:

    • Assume a standard reversed-phase gradient from 5% to 95% organic mobile phase over 5 minutes.

  • Modified Gradient with High-Organic Wash:

    • After the analyte has eluted, add a high-organic wash step to the end of the gradient.

    • Step 1: 0.0 - 5.0 min: Gradient from 5% to 95% Organic (Analyte Elution).

    • Step 2: 5.0 - 6.0 min: Hold at 95% Organic (Column Wash). This step helps to elute any strongly retained compounds, including the impurity.

    • Step 3: 6.0 - 6.1 min: Return to 5% Organic.

    • Step 4: 6.1 - 7.0 min: Equilibrate at 5% Organic for the next injection.

    • The duration and percentage of the organic wash can be optimized depending on the severity of the carryover.

Q4: How can I distinguish between carryover and system contamination?

Carryover and contamination can present similarly, but their patterns differ.[5]

  • Carryover: The analyte signal is highest in the first blank after a high-concentration sample and decreases with subsequent blank injections.

  • Contamination: The analyte signal is relatively constant across multiple blank injections. This suggests a contaminated solvent, mobile phase, or system component.[8]

To test for contamination, you can double or triple the column equilibration time before injecting a blank. If the contaminating peak area increases proportionally, it is likely present in the initial mobile phase.[5]

Logical Relationships of Carryover Mitigation Strategies

Mitigation_Strategies center_node Carryover Reduction Strategies cat1 Autosampler Optimization center_node->cat1 cat2 Chromatographic Method Modification center_node->cat2 cat3 System Maintenance center_node->cat3 s1a Optimize Wash Solvents (e.g., multi-solvent wash) cat1->s1a s1b Increase Wash Volume/Cycles cat1->s1b s1c Optimize Injection Technique (e.g., avoid overfilling loop) cat1->s1c s2a Add High-Organic Wash to Gradient cat2->s2a s2b Change Column Chemistry (e.g., different stationary phase) cat2->s2b s2c Alter Mobile Phase pH cat2->s2c s3a Replace Worn Rotor Seals cat3->s3a s3b Use High-Quality Vials/Caps cat3->s3b s3c Regularly Flush System cat3->s3c

Caption: Key strategies for reducing bioanalytical carryover.

References

Impact of pH on the stability and chromatography of Edoxaban impurity 4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Edoxaban and its impurities, specifically focusing on the impact of pH on the stability and chromatography of Edoxaban impurity 4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

A1: Based on forced degradation studies, Edoxaban can degrade under various pH and oxidative conditions. While the exact structure of a compound universally designated as "this compound" is not consistently defined across all literature, it is often one of the degradation products formed during stability studies. For the purpose of this guide, we will consider "this compound" to be one of the key degradants observed during forced degradation, such as the N-oxide or hydrolytic cleavage products. The formation of these impurities is highly dependent on the pH of the solution. Acidic and basic conditions can catalyze the hydrolysis of the amide bonds in the Edoxaban molecule, while oxidative stress can lead to the formation of N-oxides.

Q2: How does pH affect the stability of Edoxaban and the formation of impurity 4?

A2: Edoxaban is susceptible to degradation at both low (acidic) and high (basic) pH.[1][2] Studies have shown significant degradation of Edoxaban when subjected to acid and base hydrolysis.[1][3] The rate and pathway of degradation, and therefore the rate of formation of specific impurities like impurity 4, are directly influenced by the pH. Acidic conditions tend to cleave the oxamide bond, leading to multiple degradation products.[4][5] In alkaline conditions, hydrolysis of other amide linkages can occur. The solubility of Edoxaban is also pH-dependent, being lower in the pH range of 3-7 and decreasing as the pH increases.[6]

Q3: What is the optimal pH for the chromatographic separation of Edoxaban and impurity 4?

A3: The optimal pH for the chromatographic separation of Edoxaban and its impurities, including impurity 4, depends on the specific analytical method and the column used. However, a common strategy is to use a mobile phase with a pH that ensures the analytes are in a stable and consistent ionization state, leading to sharp and symmetrical peaks. Several reported methods utilize acidic pH, typically between 3.0 and 5.5.[2][7][8] For example, a mobile phase containing a buffer at pH 3.0 has been used effectively.[9] Another method successfully employed a triethylamine buffer at pH 5.5.[2][7] The selection of pH is critical for achieving good resolution between the parent drug and its degradation products.[10]

Q4: Can the pH of the sample diluent impact the analytical results?

A4: Yes, the pH of the sample diluent can significantly impact the stability of Edoxaban and the impurity profile observed. If the diluent pH is strongly acidic or basic, it can induce degradation of Edoxaban, leading to an inaccurate quantification of the main component and an overestimation of impurities. It is crucial to use a diluent that maintains the stability of the sample. Often, the mobile phase or a buffer with a pH similar to that of the mobile phase is a suitable choice for the sample diluent.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) for Edoxaban or impurity 4 Inappropriate mobile phase pH: The pH of the mobile phase may be too close to the pKa of Edoxaban or the impurity, causing inconsistent ionization.Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of the analytes. For Edoxaban, which has a pKa of 6.7, a mobile phase pH of ≤ 5 or ≥ 8 would be appropriate, though stability at high pH is a concern.[11] Most methods favor an acidic pH for better peak shape and stability.
Secondary interactions with the column: Silanol groups on the stationary phase can interact with basic analytes, causing tailing.Use a base-deactivated column or add a competing base like triethylamine to the mobile phase. Ensure the column is properly conditioned.
Poor resolution between Edoxaban and impurity 4 Suboptimal mobile phase pH: The chosen pH may not provide sufficient difference in the retention of the two compounds.Systematically evaluate the effect of mobile phase pH on the separation. A small change in pH can sometimes dramatically improve resolution. Consider performing a pH scouting experiment (e.g., testing pH 3.0, 4.5, and 6.0).
Inadequate organic modifier concentration: The elution strength of the mobile phase may not be optimal.Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.
Appearance of new or larger impurity peaks during analysis On-instrument degradation: The sample may be degrading in the autosampler due to inappropriate diluent pH or temperature.Ensure the sample diluent is buffered to a pH where Edoxaban is stable. Use a cooled autosampler if available.
Mobile phase-induced degradation: The mobile phase itself might be causing degradation, especially at extreme pH values and elevated column temperatures.Evaluate the stability of Edoxaban in the mobile phase over the typical run time. If degradation is observed, consider using a milder pH or a lower column temperature.
Inconsistent retention times Poorly buffered mobile phase: The pH of the mobile phase may not be stable, leading to shifts in retention.Ensure the buffer concentration is adequate (typically 10-25 mM) and that the mobile phase is freshly prepared.
Column equilibration issues: The column may not be fully equilibrated with the mobile phase before injection.Increase the column equilibration time between runs.

Data Presentation

Table 1: Summary of Edoxaban Degradation under Different pH Conditions

Stress Condition pH Observation Reference
Acid Hydrolysis (e.g., 0.1N - 1N HCl)< 1Significant degradation observed. Formation of multiple degradation products due to cleavage of the oxamide bond.[3][4][5]
Neutral Hydrolysis (Water)~ 7Less degradation compared to acidic or basic conditions.[3]
Base Hydrolysis (e.g., 0.1N NaOH)> 13Significant degradation observed. Hydrolysis of amide linkages.[1][3]

Note: The percentage of degradation and the specific impurities formed can vary based on the exact conditions (temperature, duration of exposure).

Experimental Protocols

Protocol 1: Forced Degradation Study of Edoxaban

Objective: To evaluate the stability of Edoxaban under various pH conditions and to generate its degradation products.

Materials:

  • Edoxaban pure drug

  • Hydrochloric acid (HCl), 1N and 0.1N

  • Sodium hydroxide (NaOH), 1N and 0.1N

  • Purified water (HPLC grade)

  • pH meter

  • Volumetric flasks and pipettes

  • Water bath or oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Edoxaban (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of methanol and water.

  • Acid Hydrolysis:

    • To a known volume of the Edoxaban stock solution, add an equal volume of 1N HCl.

    • Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of 1N NaOH, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To a known volume of the Edoxaban stock solution, add an equal volume of 1N NaOH.

    • Keep the solution at room temperature or a slightly elevated temperature for a defined period.

    • At each time point, withdraw a sample, neutralize it with 1N HCl, and dilute it with the mobile phase.

  • Neutral Hydrolysis:

    • To a known volume of the Edoxaban stock solution, add an equal volume of purified water.

    • Keep the solution at a specified temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw a sample and dilute it with the mobile phase.

  • Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Edoxaban and Impurity 4

Objective: To separate and quantify Edoxaban and its degradation products, including impurity 4.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.[9]

    • B: Acetonitrile

  • Gradient Program: A time-based gradient can be optimized to achieve the best separation (e.g., start with a higher percentage of A and gradually increase B).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 289 nm[9]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Methodology:

  • Preparation of Mobile Phase: Prepare the buffer and filter it through a 0.45 µm membrane filter. Mix the aqueous and organic phases in the required proportions. Degas the mobile phase before use.

  • Preparation of Standard Solutions: Prepare a stock solution of Edoxaban reference standard. If an isolated standard of impurity 4 is available, prepare a separate stock solution. Create working standard solutions by diluting the stock solutions with the mobile phase.

  • Sample Preparation: Dilute the samples from the forced degradation study to the desired concentration using the mobile phase.

  • Chromatographic Analysis: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standard solutions and the prepared samples.

  • Data Analysis: Identify the peaks of Edoxaban and its impurities based on their retention times compared to the standards. Calculate the percentage of degradation and the amount of each impurity formed.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (pH Impact) cluster_analysis Analysis stock Edoxaban Stock Solution acid Acid Hydrolysis (e.g., 1N HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (e.g., 1N NaOH, RT) stock->base Expose to stress neutral Neutral Hydrolysis (Water, 60°C) stock->neutral Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples neutral->hplc Analyze samples data Data Interpretation (% Degradation, Impurity Profile) hplc->data Process results

Caption: Workflow for investigating the impact of pH on Edoxaban stability.

HPLC_Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Chromatographic Issue (e.g., Poor Resolution) cause1 Mobile Phase pH Suboptimal start->cause1 cause2 Mobile Phase Composition Incorrect start->cause2 cause3 Column Issue start->cause3 sol1 Optimize pH (pH Scouting) cause1->sol1 sol2 Adjust Organic Solvent Ratio cause2->sol2 sol3 Check/Replace Column cause3->sol3

Caption: Logic diagram for troubleshooting HPLC separation issues.

References

Technical Support Center: Edoxaban Diastereomeric Impurity Resolution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the resolution of Edoxaban diastereomeric impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the chromatographic separation of Edoxaban and its stereoisomers.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of Edoxaban diastereomeric impurities.

Problem Possible Causes Recommended Solutions
Poor Resolution Between Diastereomers Inappropriate column selection. The stationary phase is not providing sufficient selectivity for the diastereomers.[1]Column Selection: For chiral separations, consider a column with a chiral stationary phase such as cellulose-tri(4-chloro-3-methylphenyl carbamate) or amylose-tri(3,5-xylylcarbamate) bonded silica gel.[2][3] For reverse-phase separation of key starting material isomers, a C18 column can be effective.[4][5]
Suboptimal mobile phase composition. The mobile phase is not providing adequate differential partitioning of the diastereomers.[1]Mobile Phase Optimization: - For chiral separations, a mixture of methanol and ethanol with an alkaline additive like diethylamine can be effective.[2] - For reverse-phase separations, systematically vary the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol). The addition of a third organic modifier like n-propanol can sometimes enhance resolution.[4] - Adjusting the pH of the aqueous phase can alter the ionization state of the analytes and improve selectivity.[6]
Inadequate method parameters (flow rate, temperature).Parameter Adjustment: - Lowering the flow rate can increase the number of theoretical plates and improve resolution.[7] - Optimizing the column temperature can affect the thermodynamics of the separation and improve selectivity. A common starting point is 30-40°C.[2][5][8]
Broad or Asymmetric Peaks Column overload. Injecting too much sample can lead to peak distortion.[7]Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.[7]
Secondary interactions between the analyte and the stationary phase.[7]Mobile Phase Additives: For basic compounds like Edoxaban, adding a small amount of a basic modifier like diethylamine to the mobile phase can reduce peak tailing by masking active sites on the silica support.[2][7]
Column contamination or degradation.[1][7]Column Maintenance: Flush the column with a strong solvent to remove contaminants.[7][9] If performance does not improve, the column may need to be replaced.[1]
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.[1][9]System Check: Ensure the HPLC pump is delivering a consistent flow rate and that the mobile phase is properly mixed and degassed.[9]
Temperature variations.[9]Temperature Control: Use a column oven to maintain a stable temperature.[9]
Improper column equilibration.Ensure Adequate Equilibration: Equilibrate the column with the mobile phase for a sufficient amount of time before starting the analysis.[9]

Frequently Asked Questions (FAQs)

Q1: How many diastereomeric impurities are possible for Edoxaban?

A1: Edoxaban has three chiral centers, which means there are a total of eight possible stereoisomers (2^3 = 8). One of these is the active pharmaceutical ingredient (API), while the other seven are considered impurities.[4][10][11]

Q2: What type of chromatography is best for separating Edoxaban diastereomers?

A2: Both chiral high-performance liquid chromatography (HPLC) and reverse-phase HPLC can be used effectively. Chiral HPLC is ideal for separating the final Edoxaban enantiomers and diastereomers.[2][10] Reverse-phase HPLC is suitable for separating the isomeric impurities of key starting materials in the synthesis of Edoxaban.[4][5]

Q3: What are some key parameters to optimize for better resolution in a reverse-phase HPLC method for Edoxaban's starting material isomers?

A3: Key parameters to optimize include the choice of the organic modifier in the mobile phase (e.g., acetonitrile vs. methanol), the pH of the aqueous buffer, and the gradient profile. The addition of a third solvent like n-propanol to the mobile phase has been shown to improve resolution between critical pairs of isomers.[4]

Q4: Can I use UV detection for the analysis of Edoxaban and its impurities?

A4: Yes, UV detection is commonly used. A detection wavelength of around 290 nm is often employed for Edoxaban and its related substances.[2][8] For the analysis of key starting material isomers, a lower wavelength such as 210 nm may be more appropriate.[5]

Q5: What should I do if I observe co-elution of impurities?

A5: If you observe co-elution, you will need to re-optimize your chromatographic method. This could involve changing the stationary phase (column), altering the mobile phase composition (solvents, additives, pH), or adjusting the temperature and flow rate. A systematic approach to method development, where one parameter is changed at a time, is recommended.[4][7]

Experimental Protocols

Chiral HPLC Method for Edoxaban and its Isomers (Edox-II and Edox-III)

This method is designed for the complete separation of Edoxaban from its isomers Edox-II and Edox-III.[2]

Parameter Condition
Chromatographic Column DAICEL CHIRALCEL OX-H (4.6mm x 250mm, 5µm)
Mobile Phase Methanol:Ethanol:Diethylamine (40:60:0.3, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 290 nm
Injection Volume 20 µL
Reverse-Phase HPLC Method for Isomeric Impurities of Edoxaban Key Starting Material (EDO-S1)

This method is developed for the determination of stereoisomeric impurities of the key starting material EDO-S1.[4][5]

Parameter Condition
Chromatographic Column Bakerbond C18 (4.6 mm x 150 mm, 3 µm)
Mobile Phase A 10mM Dipotassium hydrogen phosphate, pH adjusted to 7.0 with 10% orthophosphoric acid
Mobile Phase B n-Propanol:Acetonitrile (20:30, v/v)
Mobile Phase Composition Mobile Phase A:Mobile Phase B (85:15, v/v)
Flow Rate 0.8 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 20 µL
Run Time 30 min

Visualizations

Troubleshooting_Workflow Start Poor Resolution Observed CheckColumn Verify Column Selection (Chiral vs. RP) Start->CheckColumn OptimizeMP Optimize Mobile Phase (Solvent Ratio, pH, Additives) CheckColumn->OptimizeMP Column is Appropriate GoodResolution Resolution Achieved CheckColumn->GoodResolution Column Change Resolves Issue AdjustParams Adjust Method Parameters (Flow Rate, Temperature) OptimizeMP->AdjustParams Resolution Still Poor OptimizeMP->GoodResolution Optimization Successful AdjustParams->GoodResolution Optimization Successful

Caption: A troubleshooting workflow for addressing poor resolution.

Method_Selection_Logic Analyte Target Analytes: Edoxaban & Impurities Isomers Final Drug Substance (Enantiomers/Diastereomers) Analyte->Isomers StartingMaterial Key Starting Material (Isomeric Impurities) Analyte->StartingMaterial ChiralMethod Select Chiral HPLC Method Isomers->ChiralMethod RPMethod Select Reverse-Phase HPLC Method StartingMaterial->RPMethod

Caption: Logic for selecting the appropriate HPLC method.

References

Validation & Comparative

Validation of analytical method for Edoxaban impurity 4 as per ICH guidelines

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Comparison of Analytical Methods for the Quantification of Edoxaban Impurity 4 in Pharmaceutical Analysis as per ICH Guidelines

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure the safety and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound, a significant metabolite of the anticoagulant Edoxaban. The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction to Edoxaban and its Impurity 4

Edoxaban is a direct oral anticoagulant that functions by inhibiting Factor Xa. During its metabolism, several impurities can be formed, with this compound (also known as the M4 metabolite) being a pharmacologically active metabolite. Therefore, the accurate quantification of this impurity is critical for quality control and to understand the overall pharmacological profile of the drug.

Analytical Method Validation as per ICH Q2(R1) Guidelines

The ICH Q2(R1) guideline outlines the necessary validation characteristics for analytical procedures. The primary parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This is usually expressed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison of Analytical Methods for this compound

This guide compares two prominent analytical techniques for the quantification of this compound: a validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method and a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Method 1: Validated UHPLC-MS/MS Method

This method, as described in the scientific literature, offers high sensitivity and selectivity for the simultaneous quantification of Edoxaban and its M4 metabolite.[1]

Experimental Protocol:

A detailed experimental protocol for a validated UHPLC-MS/MS method is summarized below, based on published literature.[1]

  • Sample Preparation: Protein precipitation of plasma samples with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.

  • Chromatographic System: A UHPLC system equipped with a C18 or equivalent column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: A typical flow rate for UHPLC of around 0.4-0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C.

  • Injection Volume: A small injection volume, typically 1-5 µL.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for Edoxaban and this compound would be monitored.

Validation Data Summary (UHPLC-MS/MS):

The following table summarizes the typical validation parameters for a UHPLC-MS/MS method for this compound, as per ICH guidelines.

Validation ParameterTypical Performance
Specificity High, due to the selectivity of MS/MS detection. No interference from endogenous plasma components or other metabolites.
Linearity (Range) Excellent, typically over a range of 1 to 500 ng/mL with a correlation coefficient (r²) > 0.99.
Accuracy High, with recovery values typically between 95% and 105%.
Precision (%RSD) High, with Relative Standard Deviation (RSD) values for repeatability and intermediate precision typically below 15%.
LOD Very low, often in the sub-ng/mL range (e.g., < 0.5 ng/mL).
LOQ Low, typically around 1 ng/mL, allowing for accurate quantification of low levels of the impurity.
Robustness Generally robust to small variations in mobile phase composition, flow rate, and column temperature.
Method 2: Proposed RP-HPLC-UV Method (Alternative)

Proposed Experimental Protocol:

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering substances from the sample matrix.

  • Chromatographic System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD). A C18 column would be a suitable stationary phase.

  • Mobile Phase: An isocratic or gradient elution with a mixture of a buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate of 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Injection Volume: Typically 10-20 µL.

  • Detection: UV detection at a wavelength where this compound shows significant absorbance.

Anticipated Validation Data Summary (RP-HPLC-UV):

The expected performance of a well-validated RP-HPLC-UV method for this compound is outlined below.

Validation ParameterExpected Performance
Specificity Good, but may be more susceptible to interference from co-eluting compounds compared to MS/MS. Peak purity analysis using a DAD would be essential.
Linearity (Range) Good, likely in the µg/mL range with a correlation coefficient (r²) > 0.99.
Accuracy Good, with recovery values expected to be within 98-102%.
Precision (%RSD) Good, with RSD values for repeatability and intermediate precision expected to be below 2%.
LOD Higher than UHPLC-MS/MS, likely in the low µg/mL range.
LOQ Higher than UHPLC-MS/MS, in the µg/mL range, which may limit its application for trace-level quantification.
Robustness Expected to be robust with respect to minor changes in mobile phase pH, composition, and flow rate.

Visualizing the Validation Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the validation of an analytical method for this compound.

Analytical_Method_Validation_Workflow cluster_Planning 1. Planning & Protocol Development cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Data Evaluation & Reporting Define_Purpose Define Analytical Method's Purpose (e.g., Impurity Quantification) Select_Method Select Appropriate Method (UHPLC-MS/MS or RP-HPLC) Define_Purpose->Select_Method Develop_Protocol Develop Validation Protocol (Define parameters & acceptance criteria) Select_Method->Develop_Protocol Prepare_Samples Prepare Standards & Samples Perform_Analysis Perform Analytical Runs Prepare_Samples->Perform_Analysis Collect_Data Collect Raw Data Perform_Analysis->Collect_Data Analyze_Data Analyze Data for each Validation Parameter Compare_Results Compare Results against Acceptance Criteria Analyze_Data->Compare_Results Document_Results Document Results in a Validation Report Compare_Results->Document_Results

Figure 1: Workflow for Analytical Method Validation.

ICH_Validation_Parameters cluster_Core_Attributes Core Validation Attributes cluster_Performance_Limits Performance Limits cluster_Reliability Method Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range Robustness Robustness Precision Precision Precision->Accuracy LOQ Limit of Quantitation (LOQ) Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD

Figure 2: Interrelationship of ICH Validation Parameters.

Conclusion

The choice between a UHPLC-MS/MS and an RP-HPLC-UV method for the quantification of this compound will depend on the specific requirements of the analysis. The UHPLC-MS/MS method provides superior sensitivity and selectivity, making it ideal for the detection of trace-level impurities and for bioanalytical studies. The proposed RP-HPLC-UV method, once fully developed and validated, would offer a practical and cost-effective solution for routine quality control in a manufacturing environment where the impurity levels are expected to be higher.

Ultimately, a thoroughly validated analytical method, regardless of the technology employed, is essential to ensure the quality and safety of Edoxaban and to comply with regulatory expectations. This guide provides a framework for understanding and comparing the validation of these two important analytical techniques.

References

Comparative analysis of Edoxaban degradation products under different stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of a drug substance under various environmental pressures is paramount. This guide provides a comparative analysis of the degradation products of Edoxaban, a direct factor Xa inhibitor, under different stress conditions. The data presented is compiled from various stability-indicating assay studies, offering insights into the molecule's intrinsic stability and degradation pathways.

Edoxaban has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions, while exhibiting greater stability under thermal and photolytic stress.[1][2][3][4] The formation of various degradation products (DPs) necessitates robust analytical methods to ensure the quality, safety, and efficacy of Edoxaban-containing pharmaceutical products.

Comparative Degradation Profile of Edoxaban

The following table summarizes the extent of Edoxaban degradation and the number of degradation products observed under various stress conditions as reported in published studies.

Stress ConditionReagent/DetailsDuration & TemperatureDegradation (%)Number of DPsReference
Acid Hydrolysis 0.1 N HCl1 hour at 80°CSignificant-[5]
1 N HCl24 hours76%6[2][6]
Alkaline Hydrolysis 0.1 N NaOH1 hour at 80°CSignificant-[5]
--Susceptible-[1]
Oxidative Degradation 3% H₂O₂1 hour at 80°CSignificant3[5][7]
Thermal Degradation 80°C-No degradation-[1]
--8-9%-[3]
Photolytic Degradation UV light-No degradation-[1]
--11-12%-[3]

Key Degradation Products

Under oxidative stress, three primary degradation products have been identified and characterized using high-resolution mass spectrometry.[7][8] These include:

  • di-N-oxide impurity (DP-1)

  • N-oxide-1 impurity (DP-2)

  • N-oxide-2 impurity (DP-3)

Acid hydrolysis leads to the formation of at least six distinct degradation products, indicating multiple cleavage sites within the Edoxaban molecule.[2][6]

Experimental Protocols

The following are representative methodologies for conducting forced degradation studies on Edoxaban, based on published literature.

Forced Degradation Stress Studies
  • Acid Degradation: 50 mg of Edoxaban is dissolved in a 50 ml volumetric flask, to which 5 ml of 0.1 N HCl is added. The solution is then heated in a water bath at 80°C for 1 hour. After cooling, the solution is neutralized with 0.1 N NaOH and diluted to the mark with a suitable mobile phase.[5] A more strenuous condition involves using 1 N HCl for 24 hours.[2]

  • Base Degradation: 50 mg of Edoxaban is taken in a 50 ml volumetric flask, and 5 ml of 0.1 N NaOH is added. The mixture is heated at 80°C for 1 hour in a water bath. After cooling, the solution is neutralized with 0.1 N HCl and diluted to volume with the mobile phase.[5]

  • Oxidative Degradation: 50 mg of Edoxaban is placed in a 50 ml volumetric flask, and 5 ml of 3% H₂O₂ is added. The solution is then heated at 80°C for 1 hour in a water bath. After the stress period, the solution is cooled and diluted to the mark with the mobile phase.[5]

  • Thermal Degradation: Edoxaban powder is kept at a high temperature (e.g., 80°C) for a specified period to assess solid-state stability.[1]

  • Photolytic Degradation: Edoxaban solution is exposed to UV light to evaluate its photosensitivity.[1]

Analytical Method for Degradation Product Analysis

A common analytical technique for separating and quantifying Edoxaban and its degradation products is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Chromatographic System: A typical system utilizes a C18 column (e.g., Hypersil BDS C18, 250 x 4.6 mm, 5µm).[5]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffer (e.g., 0.1M K₂HPO₄) and an organic solvent (e.g., Methanol) in a specific ratio (e.g., 65:35, v/v) is often employed.[5]

  • Flow Rate: A standard flow rate is 1.0 ml/min.[5]

  • Detection: A photodiode array (PDA) detector set at a wavelength of 245 nm or 290 nm is used for detection.[1][5]

Visualizing the Process

The following diagrams illustrate the typical workflow for a forced degradation study and the logical relationship of the degradation process.

G cluster_0 Preparation cluster_1 Stress Application cluster_2 Sample Processing cluster_3 Analysis A Edoxaban Drug Substance C Incubation under Controlled Conditions (Temperature, Time) A->C B Stress Agents (Acid, Base, Oxidizing Agent) B->C D Neutralization / Quenching C->D E Dilution to Working Concentration D->E F RP-HPLC Analysis E->F G Data Interpretation (Peak Purity, % Degradation) F->G

Caption: Experimental Workflow for Edoxaban Forced Degradation Study.

G cluster_0 Inputs cluster_1 Process cluster_2 Outputs A Edoxaban C Chemical Degradation A->C B Stress Condition (e.g., Acid, Oxidant) B->C D Degradation Products C->D Formation E Remaining Edoxaban C->E Reduction

Caption: Logical Relationship of Edoxaban Degradation Process.

References

A Comparative Guide to HPLC and UPLC Methods for Edoxaban Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of Edoxaban and its impurities. The information presented is collated from various validated studies to assist researchers in selecting the most suitable analytical technique for their specific needs, focusing on impurity profiling and method cross-validation.

Executive Summary

The pharmaceutical industry demands robust and efficient analytical methods for impurity profiling to ensure the safety and efficacy of drug substances like Edoxaban, a direct factor Xa inhibitor. Both HPLC and UPLC are powerful chromatographic techniques widely employed for this purpose. While HPLC is a well-established and reliable method, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, primarily due to the use of smaller particle size columns. This guide presents a side-by-side comparison of published HPLC and UPLC methods for Edoxaban, highlighting their key performance characteristics and providing detailed experimental protocols.

Data Presentation: HPLC vs. UPLC for Edoxaban Analysis

The following tables summarize the operational parameters and performance characteristics of various HPLC and UPLC methods reported for the determination of Edoxaban and its impurities.

Table 1: Comparison of HPLC and UPLC Method Parameters

ParameterHPLC Method 1[1]HPLC Method 2[2][3]HPLC Method 3[4]HPLC Method 4[5]UPLC-MS Method[6][7][8]
Column Hypersil ODS C18 (100mm×4.6 mm, 5µm)Bakerbond C18 (150 × 4.6 mm; 3 μm)Hypersil BDS C18 (250 x 4.6 mm, 5µm)Shimpack C18 (250mm×4.6 mm, 5µm)Not Specified
Mobile Phase A: Potassium di-hydrogen phosphate (pH 3.5) B: Acetonitrile (30:70, v/v)A: 10 mM dipotassium hydrogen phosphate (pH 7.0) B: n-Propanol:Acetonitrile (20:30, v/v) (85:15, A:B)0.1M K2HPO4: Methanol (65:35, v/v)Acetonitrile:Water (50:50, v/v)Linear Gradient
Flow Rate 1 mL/min0.8 mL/min1.0 ml/min1 mL/min0.15 ml/min
Detection UV at 230 nmUV at 210 nmPDA at 245 nmPDA at 291 nmMS (ESI+)
Run Time Not Specified (Retention Time of Edoxaban: 3.677 min)30 min6 min (Retention Time of Edoxaban: 3.785 min)8 min (Retention Time of Edoxaban: 5.514 min)Not Specified
Injection Volume Not Specified20 µL10 µl20 µl10 µL
Column Temp. Not Specified30 ℃30 oCNot SpecifiedNot Specified

Table 2: Comparison of Method Validation Parameters

ParameterHPLC Method 1[1]HPLC Method 2[2][3]HPLC Method 3[4]HPLC Method 4[5]UPLC-MS Method[6]
Linearity Range 10.5-18 µg/mLLOQ to 150% of specification range5–200 μg/ml8-80 µg/mL100–2000 µg/ml
Correlation Coefficient (r²) 0.999>0.999Not Specified0.9994> 0.999
LOD 0.03 µg/mL0.1 μg mL−10.209 µg/ml0.283 µg/ml0.050 and 0.072 μg/ml (for Edoxaban A and B)
LOQ 0.09 µg/mL0.3 μg mL−10.698 µg/ml0.942 µg/ml0.168 and 0.195 μg/ml (for Edoxaban A and B)
Accuracy (% Recovery) 98-102%85%–115%99.824-100.720%98.83 - 99.63 %99.20% - 106.20%
Precision (%RSD) < 2%< 5.0%≤0.710%< 2%1.54 and 1.62 (for Edoxaban A and B)

Experimental Protocols

Detailed methodologies for the cited HPLC and UPLC experiments are provided below. These protocols are essential for reproducing the analytical methods and for the basis of cross-validation studies.

HPLC Method 1 Protocol[1]
  • Instrumentation: Shimadzu LC-20AT Prominence HPLC system with an SPD 20A detector.

  • Column: Hypersil ODS C18 (100mm×4.6 mm, 5µm particle size).

  • Mobile Phase: A mixture of Potassium di-hydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and Acetonitrile in a ratio of 30:70 (v/v).

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 230 nm.

  • Sample Preparation: Standard and sample solutions were prepared in the mobile phase.

HPLC Method 2 Protocol for Isomeric Impurities[2][3]
  • Instrumentation: Shimadzu LC-2010 CHT HPLC system.

  • Column: Bakerbond C18 (150 × 4.6 mm; 3 μm).

  • Mobile Phase A: 10 mM dipotassium hydrogen phosphate, pH adjusted to 7.0 with 10% orthophosphoric acid solution in Milli-Q water.

  • Mobile Phase B: n-Propanol and Acetonitrile in a ratio of 20:30 (% V/V).

  • Gradient: Mobile phase A: Mobile phase B (85:15).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 ℃.

  • Detection: UV detection at 210 nm.

  • Run Time: 30 minutes.

HPLC Method 3 Protocol[4]
  • Column: Hypersil BDS C18 (250 x 4.6 mm, i.d. 5µm).

  • Mobile Phase: A mixture of 0.1M dipotassium hydrogen phosphate and methanol in a ratio of 65:35 (v/v).

  • Flow Rate: 1.0 ml/min.

  • Injection Volume: 10 µl.

  • Column Temperature: 30 oC.

  • Detection: Photodiode array (PDA) detector set at 245 nm.

  • Run Time: 6 minutes.

HPLC Method 4 Protocol[5]
  • Instrumentation: Shimadzu LC-20AT Prominence HPLC system with an SPD 20A detector.

  • Column: Shimpack C18 (250mm×4.6 mm, 5µm particle size).

  • Mobile Phase: A mixture of Acetonitrile and water in a ratio of 50:50 (v/v).

  • Flow Rate: 1 mL/min.

  • Detection: PDA detection at 291 nm.

  • Run Time: 8 minutes.

UPLC-MS Method Protocol for Acid Degradation Products[6][7][8]
  • Instrumentation: UPLC system coupled with a mass spectrometer.

  • Mobile Phase: A linear gradient was used. The specific composition of the mobile phase components was not detailed in the abstract.

  • Flow Rate: 0.15 ml/min.

  • Injection Volume: 10 µL.

  • Detection: Mass spectrometry with positive electrospray ionization (ESI+). The ion source voltage was 5000 V, the source temperature was 450°C, and the curtain gas flow was 15 psi.

  • Diluent: Water and acetonitrile 50:50 (v/v).

Mandatory Visualization

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as HPLC and UPLC, for impurity profiling.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol method1 HPLC Method (Primary Method) start->method1 method2 UPLC Method (Alternative Method) start->method2 selectivity Selectivity & Specificity (Spiked Samples, Forced Degradation) method1->selectivity method2->selectivity linearity Linearity & Range selectivity->linearity accuracy Accuracy (Recovery Studies) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ Determination precision->lod_loq robustness Robustness (Variations in Method Parameters) lod_loq->robustness comparison Compare Performance Characteristics (Resolution, Run Time, Sensitivity, Solvent Consumption) robustness->comparison equivalence Assess Equivalence (Statistical Analysis of Results) comparison->equivalence documentation Documentation & Reporting equivalence->documentation end End: Methods are Cross-Validated documentation->end

Caption: Workflow for Cross-Validation of Analytical Methods.

Conclusion

The choice between HPLC and UPLC for Edoxaban impurity profiling depends on the specific requirements of the analysis. HPLC methods are robust and widely available, providing reliable results.[1][2][3][4][5] UPLC, on the other hand, offers significant improvements in speed and resolution, which can be critical for high-throughput screening and the analysis of complex impurity profiles.[6][7][8] The UPLC-MS method, in particular, provides the added advantage of mass identification, which is invaluable for characterizing unknown impurities and degradation products.[6][7][8]

Cross-validation of an established HPLC method with a newer UPLC method is a crucial step in method transfer and modernization. This process ensures that the alternative method provides equivalent or superior results in terms of accuracy, precision, and impurity detection. The detailed protocols and comparative data in this guide serve as a valuable resource for laboratories undertaking such validation studies for Edoxaban.

References

A Guide to Inter-Laboratory Comparison for the Quantification of Edoxaban Impurity 4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the quantification of Edoxaban impurity 4, a critical step in ensuring the quality and consistency of analytical methods used in drug development and manufacturing. The following sections detail a standardized experimental protocol, present a hypothetical data comparison from multiple laboratories, and illustrate the overall workflow for such a study.

The objective of an inter-laboratory study is to determine the precision of an analytical method when performed by different analysts in different laboratories. This is essential for method validation and for establishing reliable quality control standards.

Experimental Protocol: Quantification of this compound by HPLC

This protocol outlines a standardized High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. Adherence to a common protocol is crucial for meaningful comparison of results across laboratories.

1. Materials and Reagents:

  • This compound Reference Standard (available from various suppliers)

  • Edoxaban Drug Substance

  • Acetonitrile (HPLC grade)

  • Dipotassium Hydrogen Phosphate (Analytical grade)

  • Orthophosphoric Acid (Analytical grade)

  • Milli-Q Water or equivalent

  • Methanol (HPLC grade)

2. Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Analytical column: A C18 column (e.g., Hypersil BDS C18, 250 x 4.6 mm, 5µm) is a suitable choice based on published methods for Edoxaban.[1]

  • Data acquisition and processing software.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent is typically used. For example, a mixture of 0.1M Dipotassium Hydrogen Phosphate (pH adjusted to 7.0 with phosphoric acid) and Methanol in a 65:35 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 245 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Run Time: Approximately 30 minutes, sufficient to elute Edoxaban and its impurities.[2]

4. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., from the Limit of Quantification (LOQ) to 150% of the specification limit).[2]

  • Sample Preparation: Accurately weigh a known amount of the Edoxaban drug substance, dissolve it in the solvent, and dilute to a suitable concentration for analysis.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (solvent) to ensure no interfering peaks are present.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solutions in triplicate.

  • Identify the peak for this compound based on the retention time of the reference standard.

  • Calculate the concentration of the impurity in the sample using the calibration curve.

Data Presentation: Hypothetical Inter-Laboratory Comparison Results

The following table summarizes fictional results from five laboratories that analyzed a single batch of Edoxaban drug substance spiked with a known concentration of Impurity 4 (0.10% w/w).

LaboratoryMean Reported Concentration (% w/w)Standard DeviationRecovery (%)Relative Retention Time (RRT)
Lab A0.1020.0031021.15
Lab B0.0980.004981.16
Lab C0.1050.0021051.15
Lab D0.0950.005951.14
Lab E0.1100.0061101.15
Summary Mean: 0.102 RSD: 5.9% Mean: 102% Mean: 1.15

RSD: Relative Standard Deviation

This table allows for a direct comparison of the precision and accuracy of the analytical method across different laboratories. The summary statistics provide an overall measure of the method's reproducibility.

Workflow and Process Visualization

The successful execution of an inter-laboratory comparison study relies on a well-defined workflow. The following diagram illustrates the key stages, from sample preparation and distribution to the final analysis and comparison of results.

InterLab_Workflow cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (Lab A, B, C...) cluster_2 Central Data Analysis A Preparation of Homogeneous Test Sample B Sample Spiking with Impurity 4 A->B Homogenization C Packaging and Blinding of Samples B->C Aliquotting D Distribution to Participating Labs C->D Shipment E Receipt and Verification of Samples D->E I Collection and Collation of Data F Execution of Standardized HPLC Protocol E->F Analysis G Data Acquisition and Initial Processing F->G Quantification H Reporting of Results to Coordinator G->H Submission H->I J Statistical Analysis (Mean, SD, RSD) I->J Processing K Comparison Against Acceptance Criteria J->K Evaluation L Issuance of Final Comparison Report K->L Dissemination

Caption: Workflow for an Inter-laboratory Comparison Study.

This diagram outlines the critical steps from the central coordinating laboratory's preparation and distribution of samples to the individual analysis by participating laboratories and the final centralized data analysis and reporting. This structured approach ensures the integrity and comparability of the data generated.

References

A Comparative Guide to Analytical Methods for Edoxaban Impurity 4: Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and stability of pharmaceutical products is paramount. This guide provides an objective comparison of analytical methods for the determination of Edoxaban and its impurities, with a specific focus on Impurity 4 (M4), a pharmacologically active metabolite.[1][2] The following sections present a detailed analysis of various chromatographic techniques, supported by experimental data to aid in the selection of the most suitable method for your research needs.

Quantitative Performance Comparison

The selection of an analytical method is often guided by its performance characteristics. The table below summarizes the key quantitative parameters for different methods used in the analysis of Edoxaban and its related substances.

MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeCorrelation Coefficient (r²)Reference
RP-HPLC Edoxaban0.2 µg/mL0.5 µg/mL10.5-18 µg/mL0.999[3]
RP-HPLC Edoxaban0.209 µg/mL0.698 µg/mL5–200 μg/ml-[4]
RP-HPLC Edoxaban0.2250 µg/mL0.6818 µg/mL2-10 µg/mL0.9997[5]
RP-HPLC Edoxaban0.283 µg/ml0.942 µg/ml8-80µg/ml0.9994[6]
UPLC-MS Edoxaban A & B0.050 & 0.072 μg/ml0.168 & 0.195 μg/ml100–2000 µg/ml> 0.999[7]
UPLC-MS/MS Edoxaban--1.0-500 ng/mL-[8]
HPLC Isomeric Impurities0.1 μg mL−10.3 μg mL−1LOQ to 150% of specification range>0.999[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols for the key techniques discussed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Edoxaban[3]
  • System: Shimadzu LC-20AT Prominence HPLC system with SPD 20A detector.

  • Column: Hypersil ODS C18 (100mm×4.6 mm, 5µm particle size).

  • Mobile Phase: A mixture of Potassium di-hydrogen phosphate (pH adjusted to 3.5 with orthophosphoric acid) and Acetonitrile (30:70, v/v).

  • Flow Rate: 1 mL/min.

  • Detection: UV at 230 nm.

  • Retention Time: 3.677 min for Edoxaban.

Stability-Indicating High-Performance Liquid Chromatography (HPLC)[4]
  • Column: Hypersil BDS C18 column (250 x 4.6mm, 5µm).

  • Mobile Phase: A mixture of 0.1M dipotassium hydrogen phosphate and methanol (65:35 v/v).

  • Flow Rate: 1.0 ml/min.

  • Detection: Photodiode array detector set at 245 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µl.

  • Retention Time: 3.785 min for Edoxaban.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Edoxaban and its Degradation Products[7][10]
  • System: UPLC-MS.

  • Forced Degradation: Edoxaban was subjected to acid hydrolysis with 1 N HCl for 24 hours to generate degradation products.[7]

  • Outcome: Six major degradation products were detected and well-separated from the parent drug.[7] This method is effective for identifying and characterizing impurities formed under stress conditions.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Edoxaban and Impurity M4[1][2]
  • System: Acquity UHPLC H-Class system coupled with an XEVO TQ-S triple quadrupole mass spectrometry system.[1][2]

  • Column: ACQUITY UPLC HSS PFP column (1.7 µm, 2.1 × 100 mm).[1][2]

  • Application: This method was validated for the simultaneous measurement of Edoxaban and its active metabolite M4 in human plasma.[1] It is considered a gold-standard for quantification in biological matrices.[2]

Specificity and Selectivity Insights from Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[10] Studies on Edoxaban have shown that it is susceptible to degradation under acidic, alkaline, and oxidative stress conditions, while being relatively stable under thermal and photolytic stress.[10][11]

  • Acid and Alkaline Hydrolysis: Significant degradation is observed, leading to the formation of multiple degradation products.[7][12]

  • Oxidative Degradation: Exposure to hydrogen peroxide results in the formation of several degradation products, including di-N-oxide and N-oxide impurities.[11][13]

The ability of a method to separate the main peak of Edoxaban from the peaks of these degradation products without interference is a key indicator of its specificity.[10][14] UPLC-MS methods have demonstrated excellent capability in resolving Edoxaban from its various degradation products, making them highly specific and selective.[7][12]

Analytical Method Workflow

The following diagram illustrates a typical workflow for the analysis of Edoxaban and its impurities using a stability-indicating HPLC method.

Analytical Workflow for Edoxaban Impurity Analysis cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_Data Data Analysis Start Bulk Drug or Formulation Dissolution Dissolution in Diluent Start->Dissolution Forced_Degradation Forced Degradation (Acid, Base, Oxidative) Dissolution->Forced_Degradation Stability Indicating Filtration Filtration Dissolution->Filtration Forced_Degradation->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Edoxaban & Impurities Integration->Quantification Report Report Generation Quantification->Report

Caption: Workflow of a stability-indicating HPLC method.

Conclusion

The choice of an analytical method for Edoxaban and its impurity 4 depends on the specific requirements of the analysis.

  • RP-HPLC methods offer simplicity, robustness, and cost-effectiveness for routine quality control of bulk drugs and pharmaceutical formulations.[3][4][5]

  • UPLC-MS and UHPLC-MS/MS methods provide superior specificity, selectivity, and sensitivity, making them indispensable for the identification and quantification of impurities, especially at low levels in complex matrices like plasma.[1][2][7][12] The UHPLC-MS/MS method, in particular, is highlighted as a "gold-standard" for the quantification of Edoxaban and its active metabolite M4.[1][2]

For comprehensive impurity profiling and in-depth stability studies, the use of advanced hyphenated techniques like UPLC-MS is highly recommended. These methods, supported by forced degradation studies, ensure the reliable determination of Edoxaban and the accurate assessment of its impurity profile, contributing to the overall quality and safety of the final drug product.

References

Comparative Guide to the Analytical Assay of Edoxaban Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Overview of Analytical Methodology

The primary analytical technique for the quantification of Edoxaban and its related substances is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors. These methods are essential for ensuring the purity and safety of the final drug product by accurately detecting and quantifying any process-related impurities or degradation products.

The presented method utilizes reverse-phase HPLC for the separation and quantification of isomeric impurities of an Edoxaban key starting material. The validation of this method, as detailed below, demonstrates its suitability for quality control and regulatory purposes.

Data Presentation: Linearity, Accuracy, and Precision

The performance of the analytical method for the isomeric impurities of the Edoxaban starting material is summarized in the following tables.

Table 1: Linearity Data

ParameterIsomeric Impurities
Linear RangeLOQ to 150% of specification range
Correlation Coefficient (r²)>0.999

Table 2: Accuracy (Recovery) Data

Spike LevelRecovery (%)
50%85% - 115%
100%85% - 115%
150%85% - 115%

Table 3: Precision (Repeatability and Intermediate Precision) Data

ParameterRelative Standard Deviation (%RSD)
Repeatability< 5.0%
Intermediate Precision< 5.0%

Experimental Protocols

The following is a detailed protocol for the validated HPLC method for the determination of isomeric impurities of the Edoxaban key starting material.

1. Chromatographic Conditions:

  • Column: Bakerbond C18 (150 × 4.6 mm; 3 μm)

  • Mobile Phase A: 10 mM dipotassium hydrogen phosphate, pH adjusted to 7.0 with 10% orthophosphoric acid solution in Milli-Q water.

  • Mobile Phase B: n-Propanol: Acetonitrile (20:30 % V/V)

  • Gradient: 85:15 (Mobile Phase A: Mobile Phase B)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection Wavelength: 210 nm

  • Run Time: 30 min

2. Sample Preparation:

  • Standard Solution: A stock solution of the reference standards for the isomeric impurities is prepared in a suitable diluent. Working standards are prepared by diluting the stock solution to the desired concentrations within the linear range.

  • Sample Solution: The sample containing the Edoxaban starting material is accurately weighed and dissolved in the diluent to achieve a known concentration.

  • Spiked Sample Solution (for Accuracy): Known amounts of the impurity reference standards are added to the sample solution at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

3. Method Validation Parameters:

  • Linearity: Assessed by analyzing a series of standard solutions at different concentrations and plotting the peak area response against the concentration. The correlation coefficient (r²) is calculated.

  • Accuracy: Determined by analyzing spiked samples at different concentration levels and calculating the percentage recovery of the added impurities.

  • Precision:

    • Repeatability (Intra-assay precision): Evaluated by performing multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-assay precision): Assessed by analyzing the same sample on different days, with different analysts, or on different instruments. The Relative Standard Deviation (%RSD) is calculated for the results.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for the isomeric impurities were determined to be 0.1 µg/mL and 0.3 µg/mL, respectively[1].

Workflow Visualization

The following diagram illustrates the general experimental workflow for the analysis of Edoxaban impurities by HPLC.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation prep_std Prepare Standard Solutions (Impurity Reference Standards) injection Inject Samples and Standards prep_std->injection prep_sample Prepare Sample Solution (Edoxaban Starting Material) prep_sample->injection prep_spiked Prepare Spiked Sample Solutions (for Accuracy) prep_spiked->injection instrument HPLC System (C18 Column, UV Detector) method Set Chromatographic Conditions (Mobile Phase, Flow Rate, etc.) method->injection acquisition Data Acquisition injection->acquisition integration Peak Integration and Quantification acquisition->integration linearity Linearity Assessment (Correlation Coefficient) integration->linearity accuracy Accuracy Calculation (% Recovery) integration->accuracy precision Precision Evaluation (%RSD) integration->precision report Generate Validation Report linearity->report accuracy->report precision->report

Caption: Experimental workflow for HPLC analysis of Edoxaban impurities.

Alternative Methodologies

While reverse-phase HPLC with UV detection is a widely used and robust method for impurity profiling, other techniques can also be employed, offering different advantages.

1. Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS):

  • Principle: UHPLC utilizes smaller particle size columns, leading to higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. Coupling with tandem mass spectrometry (MS/MS) allows for highly specific and sensitive detection and quantification of impurities, even at trace levels.

  • Advantages: Increased speed, resolution, and sensitivity. Provides structural information for impurity identification.

  • Considerations: Higher instrument cost and complexity.

2. High-Performance Thin-Layer Chromatography (HPTLC):

  • Principle: HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples. It is a cost-effective and high-throughput screening method.

  • Advantages: High sample throughput, low solvent consumption, and cost-effectiveness.

  • Considerations: Lower resolution and sensitivity compared to HPLC and UHPLC.

The choice of analytical method depends on the specific requirements of the analysis, including the nature of the impurity, the required sensitivity, and the desired sample throughput. For routine quality control of known impurities, a validated HPLC-UV method is often sufficient and cost-effective. For impurity identification or the analysis of complex samples, more advanced techniques like UHPLC-MS/MS may be necessary.

References

A Comparative Guide to Robustness Testing of Analytical Methods for Edoxaban Impurity 4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the robustness testing of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Edoxaban and its related substance, designated here as Impurity 4. The information is targeted towards researchers, scientists, and drug development professionals involved in the quality control and analytical method validation of Edoxaban.

Introduction to Edoxaban and Its Impurities

Edoxaban is a direct oral anticoagulant that functions by selectively inhibiting Factor Xa.[1][2] During its synthesis and storage, or upon exposure to stress conditions, impurities can develop. Regulatory bodies require that analytical methods used for drug substance and product release are validated to be robust, ensuring that minor variations in method parameters do not significantly impact the accuracy and precision of the results. Forced degradation studies are crucial in developing stability-indicating analytical methods by demonstrating that the method can effectively separate the active pharmaceutical ingredient (API) from its degradation products.[1][3] Edoxaban has been shown to be susceptible to degradation under acidic, basic, and oxidative stress conditions.[1][4]

Experimental Protocols

The following protocols describe a typical stability-indicating RP-HPLC method for the analysis of Edoxaban and the robustness testing performed to ensure its reliability for quantifying Impurity 4.

2.1. Optimized Chromatographic Method

A common approach for the analysis of Edoxaban and its impurities involves a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The following is a representative method based on published literature:

  • Column: Hypersil ODS C18 (100mm × 4.6 mm, 5µm particle size) or equivalent.[2]

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 0.1M Potassium di-hydrogen phosphate, pH adjusted to 3.5 with orthophosphoric acid) and Acetonitrile in a ratio of 30:70 (v/v).[2]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 230 nm.[2]

  • Column Temperature: 30°C.[5]

  • Injection Volume: 10 µL.[5]

2.2. Robustness Testing Protocol

Robustness testing is conducted by deliberately varying critical method parameters to assess the method's reliability during normal use. The following parameters are typically investigated:

  • Flow Rate: Varied by ±0.2 mL/min (e.g., 0.8 mL/min and 1.2 mL/min).

  • Mobile Phase Composition: The percentage of the organic modifier (Acetonitrile) is varied by ±2% (e.g., 68% and 72%).

  • pH of the Mobile Phase Buffer: The pH is adjusted by ±0.2 units (e.g., pH 3.3 and 3.7).

  • Column Temperature: Varied by ±5°C (e.g., 25°C and 35°C).

For each condition, a system suitability solution (containing Edoxaban and Impurity 4) is injected, and key parameters such as retention time, resolution between Edoxaban and Impurity 4, tailing factor, and theoretical plates are evaluated. The percentage relative standard deviation (%RSD) for the results under these varied conditions should be less than 2%.[2]

Data Presentation: Robustness Testing of the Analytical Method

The following table summarizes the typical results of a robustness study for the analytical method for Edoxaban and Impurity 4.

Parameter VariedVariationRetention Time of Edoxaban (min)Resolution (Edoxaban/Impurity 4)Tailing Factor of EdoxabanTheoretical Plates of Edoxaban%RSD of Assay
Optimized Method - 3.68 > 2.0 < 1.5 > 2000 -
Flow Rate+0.2 mL/min3.12> 2.0< 1.5> 2000< 2.0
-0.2 mL/min4.35> 2.0< 1.5> 2000< 2.0
Mobile Phase+2% Acetonitrile3.45> 2.0< 1.5> 2000< 2.0
-2% Acetonitrile3.91> 2.0< 1.5> 2000< 2.0
pH+0.23.71> 2.0< 1.5> 2000< 2.0
-0.23.65> 2.0< 1.5> 2000< 2.0
Temperature+5°C3.59> 2.0< 1.5> 2000< 2.0
-5°C3.77> 2.0< 1.5> 2000< 2.0

Acceptance Criteria: The method is considered robust if the system suitability parameters (Resolution, Tailing Factor, Theoretical Plates) remain within acceptable limits and the %RSD of the assay results is not more than 2.0%.

Comparison with Alternative Methods

While the primary method described is a robust RP-HPLC technique, other methods have also been developed for the analysis of Edoxaban and its impurities.

Method TypeColumnMobile PhaseKey AdvantagesPotential Limitations
Primary RP-HPLC C18Phosphate Buffer/AcetonitrileSimple, robust, and widely available.May not resolve all potential isomeric impurities.
UPLC-MS [1]UPLC BEH C18Acetonitrile/Potassium Dihydrogen PhosphateHigher sensitivity and specificity, allows for mass identification of impurities.More complex instrumentation and higher cost.
Chiral HPLC [6]Chiral Stationary PhaseVariesCapable of separating stereoisomeric impurities.Specific to chiral separations, may not be suitable for all impurities.

Mandatory Visualization

The following diagram illustrates the workflow for the robustness testing of the analytical method for Edoxaban Impurity 4.

Robustness_Testing_Workflow start Start: Define Method Parameters prepare Prepare System Suitability Solution (Edoxaban & Impurity 4) start->prepare optimized Run Optimized Method prepare->optimized vary_params Systematically Vary Parameters: - Flow Rate - Mobile Phase Composition - pH - Temperature optimized->vary_params run_varied Run Method Under Varied Conditions vary_params->run_varied evaluate Evaluate System Suitability: - Retention Time - Resolution - Tailing Factor - Theoretical Plates run_varied->evaluate compare Compare Results & Calculate %RSD evaluate->compare end End: Assess Method Robustness compare->end

Caption: Workflow for Robustness Testing of an Analytical Method.

Conclusion

The described RP-HPLC method demonstrates robustness for the quantification of Edoxaban and its related substance, Impurity 4. The method remains reliable under deliberate variations in its operational parameters, ensuring consistent and accurate results. For more complex impurity profiling, especially for the identification of unknown degradants or stereoisomers, more advanced techniques such as UPLC-MS or chiral HPLC may be considered as complementary methods. The validation of analytical methods, including rigorous robustness testing, is a critical component of ensuring the quality and safety of pharmaceutical products.

References

A Comparative Analysis of Edoxaban Impurity Profiles in Diverse Drug Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the impurity profiles of Edoxaban in various drug formulations. Edoxaban, a direct oral anticoagulant, is a factor Xa inhibitor widely prescribed to prevent stroke and systemic embolism. Ensuring the purity and stability of its different formulations is critical for patient safety and therapeutic efficacy. This document summarizes known impurities, details the analytical methodologies for their detection, and presents available data from forced degradation studies to shed light on the stability of Edoxaban under various stress conditions.

While direct quantitative comparisons of impurity levels between originator and generic formulations are not publicly available in peer-reviewed literature, regulatory assessments confirm that generic versions have comparable quality and impurity profiles to the reference product, Lixiana. This guide, therefore, focuses on the types of impurities identified and the analytical methods used for their control.

Known Impurities in Edoxaban Formulations

Impurities in Edoxaban can originate from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. These are broadly categorized as process-related impurities, degradation products, and isomers.

Process-Related Impurities: These are substances formed during the synthesis of Edoxaban. Their presence and levels are controlled through stringent manufacturing processes.

Degradation Products: These impurities arise from the degradation of Edoxaban under the influence of external factors such as light, heat, humidity, and pH. Forced degradation studies are instrumental in identifying these potential impurities.[1][2]

Isomers: Edoxaban has stereoisomers, and controlling their presence is crucial as different isomers may have varying pharmacological activity and toxicity.

Quantitative Data on Impurity Profiles

As of the latest available data, specific quantitative comparisons of impurity profiles between different commercially available Edoxaban formulations (e.g., originator vs. various generic brands) are not published in the public domain. This information is typically proprietary to the manufacturers and submitted to regulatory agencies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) for marketing authorization.

Public assessment reports from the EMA for generic Edoxaban products, such as Edoxaban Hexal and Edoxaban Sandoz, conclude that the quality, including the impurity profiles, is comparable to the reference medicinal product, Lixiana.[3][4] These reports confirm that the specifications for impurities and degradation products are justified and that the analytical methods are suitable for their control. However, the specific limits and batch analysis results are not disclosed in these public documents.

Insights from Forced Degradation Studies

Forced degradation studies provide valuable information on the potential degradation pathways of Edoxaban and help in the development of stability-indicating analytical methods. These studies involve subjecting the drug substance and drug product to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis.

While these studies do not compare different formulations directly, they reveal the inherent stability of the Edoxaban molecule and the types of degradation products that can form. For instance, studies have shown that Edoxaban is susceptible to degradation under acidic, basic, and oxidative conditions.[1][5] The identified degradation products are crucial for method validation and for setting appropriate specifications for the finished product.

Experimental Protocols for Impurity Analysis

The primary analytical technique for the determination of Edoxaban and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for identification and characterization of unknown impurities.[6][7]

Stability-Indicating HPLC Method

A typical stability-indicating HPLC method for the analysis of Edoxaban and its impurities is detailed below. This method is designed to separate the active ingredient from its potential degradation products and process-related impurities.

Table 1: Typical Chromatographic Conditions for Edoxaban Impurity Profiling

ParameterCondition
Instrument High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate Typically 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Detection Wavelength 289 nm
Injection Volume 10-20 µL

Method Validation: The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.[4]

Forced Degradation Study Protocol

To assess the stability-indicating nature of the analytical method and to identify potential degradation products, forced degradation studies are performed under the following conditions:

  • Acid Hydrolysis: The drug product is exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Hydrolysis: The drug product is treated with a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidative Degradation: The drug product is subjected to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: The drug product is exposed to dry heat (e.g., 60-80 °C).

  • Photolytic Degradation: The drug product is exposed to UV and visible light.

Samples are analyzed at various time points to determine the extent of degradation and to identify the degradation products formed.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Edoxaban impurities in a pharmaceutical formulation.

experimental_workflow start Start: Receive Edoxaban Formulation Sample sample_prep Sample Preparation: - Weighing - Dissolution in Diluent - Filtration start->sample_prep hplc_analysis HPLC Analysis: - Injection into HPLC System - Chromatographic Separation sample_prep->hplc_analysis data_acquisition Data Acquisition: - Detection of Peaks (UV/PDA) - Generation of Chromatogram hplc_analysis->data_acquisition impurity_identification Impurity Identification: - Comparison with Reference Standards - LC-MS for Unknowns data_acquisition->impurity_identification quantification Quantification: - Calculation of Impurity Levels (e.g., % Area Normalization) impurity_identification->quantification reporting Reporting: - Summary of Results - Comparison with Specifications quantification->reporting end End: Final Report reporting->end

Fig. 1: Experimental Workflow for Edoxaban Impurity Analysis

Conclusion

The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing. While specific quantitative data comparing the impurity profiles of different Edoxaban formulations are not publicly available, the existing literature and regulatory reports indicate that robust analytical methods are in place to ensure the quality and purity of both originator and generic products. Forced degradation studies have been instrumental in identifying potential degradation products and in the development of stability-indicating methods. The consistent application of these validated analytical methods ensures that all Edoxaban formulations on the market meet the required quality standards, providing patients with safe and effective medication.

References

Navigating the Analytical Limits: A Comparative Guide to the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Edoxaban Impurity 4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise measurement of impurities is paramount to ensure the safety and efficacy of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of the analytical performance characteristics, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for methods used in the analysis of Edoxaban and its related compounds. While specific LOD and LOQ values for Edoxaban Impurity 4, identified as tert-butyl((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, are not extensively documented in publicly available literature, this guide offers a comparative analysis of validated methods for Edoxaban and other impurities to provide a practical benchmark for researchers.

Understanding LOD and LOQ

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. For impurities, a lower LOQ is critical for ensuring they do not exceed established safety thresholds.

Comparative Analysis of Analytical Methods

Various analytical techniques, predominantly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are employed for the quantification of Edoxaban and its impurities. The sensitivity of these methods, reflected in their LOD and LOQ values, can vary based on the instrumentation, column chemistry, mobile phase composition, and detector type.

The following table summarizes the LOD and LOQ values obtained from different validated analytical methods for Edoxaban and its other impurities. This data serves as a valuable reference point for establishing analytical targets for this compound.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)
EdoxabanRP-HPLC0.03 µg/mL0.09 µg/mL
EdoxabanRP-HPLC0.283 µg/mL0.942 µg/mL
EdoxabanRP-HPLC0.209 µg/mL0.698 µg/mL
EdoxabanRP-HPLC0.2250 µg/mL0.6818 µg/mL
Isomeric Impurities (of a key starting material)HPLC0.1 µg/mL0.3 µg/mL

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of the experimental protocols from the cited studies.

Method 1: High-Performance Liquid Chromatography (HPLC) for Edoxaban
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The specific ratio and pH of the mobile phase are optimized to achieve good separation.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection at a wavelength where Edoxaban shows maximum absorbance (e.g., 230 nm or 291 nm).

  • Quantification: The concentration of the analyte is determined by comparing its peak area to a calibration curve prepared with known concentrations of a reference standard.

Method 2: HPLC for Isomeric Impurities of Edoxaban Key Starting Material[1]
  • Instrumentation: HPLC with a UV detector.[1]

  • Column: Bakerbond C18 (150 × 4.6 mm; 3 μm).[1]

  • Mobile Phase: A gradient elution with mobile phase-A (10 mM dipotassium hydrogen phosphate pH-7.0) and mobile phase-B (n-Propanol: Acetonitrile in a 20:30 v/v ratio).[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 30 ℃.[1]

  • Detection: UV detection at 210 nm.[1]

Logical Workflow for LOD and LOQ Determination

The determination of LOD and LOQ is a critical component of analytical method validation. The following diagram illustrates the typical workflow.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_verification Verification A Prepare a series of diluted standard solutions C Inject standards and blanks into the analytical instrument A->C B Prepare blank samples (matrix without analyte) B->C D Record the analytical signals (e.g., peak height or area) C->D E Determine the standard deviation of the response (σ) from blanks or the residual standard deviation of the regression line D->E F Determine the slope (S) of the calibration curve D->F G Calculate LOD = 3.3 * (σ / S) E->G H Calculate LOQ = 10 * (σ / S) E->H F->G F->H I Prepare samples at the calculated LOD and LOQ concentrations G->I H->I J Analyze the samples to confirm detectability (LOD) and acceptable precision and accuracy (LOQ) I->J

Caption: Workflow for the determination of Limit of Detection (LOD) and Limit of Quantification (LOQ).

Conclusion

While direct, publicly available data on the LOD and LOQ for this compound is limited, the information presented in this guide provides a solid foundation for researchers and analytical scientists. By understanding the performance of validated methods for Edoxaban and its other impurities, appropriate analytical strategies can be developed and validated to ensure the quality and safety of Edoxaban drug products. The provided experimental protocols and the logical workflow for LOD/LOQ determination offer practical guidance for laboratories involved in the analysis of pharmaceutical impurities. As more research becomes available, this guide will be updated to reflect the latest findings on the quantification of this compound.

References

A Comparative Analysis of Edoxaban Impurity 4 and Other Pharmacopoeial Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Edoxaban impurity 4 alongside other known impurities of the direct Factor Xa inhibitor, Edoxaban. The information presented is collated from scientific literature and is intended to support research, development, and quality control activities. While efforts have been made to align with pharmacopoeial standards, it is crucial to note that official monographs for Edoxaban are still under development or not readily publicly available in their entirety. Therefore, the impurities discussed are based on those identified in published analytical and stability studies.

Understanding Edoxaban and Its Impurities

Edoxaban is an oral anticoagulant that selectively inhibits Factor Xa, a critical enzyme in the coagulation cascade.[1] During its synthesis and storage, various impurities can arise, including isomers, degradation products, and by-products from starting materials.[1] Regulatory bodies require stringent control of these impurities to ensure the safety and efficacy of the final drug product.

"this compound" is a term used in the scientific literature and by commercial suppliers of reference standards. Its specific chemical structure can vary between sources, often referring to a chiral isomer or a related compound. For the purpose of this guide, we will consider it in the context of other known Edoxaban-related compounds.

Quantitative Data Summary of Edoxaban Impurities

The following table summarizes key information on various known impurities of Edoxaban. The acceptance criteria are generally guided by ICH recommendations for new drug substances, which typically set the identification threshold at 0.10% for a maximum daily dose of less than 2 g/day . However, specific limits are ultimately defined in the official pharmacopoeial monographs.

Impurity Name/TypeCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical Acceptance Criteria (ICH Q3A/B)
Edoxaban480449-70-5C₂₄H₃₀ClN₇O₄S548.06-
This compound (Example Isomer) 1255529-26-0 (4-epi-Edoxaban)C₂₄H₃₀ClN₇O₄S548.06≤ 0.15%
Edoxaban 4-Carboxylic Acid834919-19-6C₂₂H₂₅ClN₆O₅S520.99Not Established
Ent-Edoxaban (Enantiomer)1255529-23-7C₂₄H₃₀ClN₇O₄S548.06Not Established
2,4-diepi-Edoxaban1255529-28-2C₂₄H₃₀ClN₇O₄S548.06Not Established
N-Desmethyl Edoxaban778571-11-2C₂₃H₂₈ClN₇O₄S534.03Not Established
Oxidative Degradation Product (Di-N-oxide)Not AvailableNot AvailableNot AvailableNot Established

Experimental Protocols

The analysis and quantification of Edoxaban and its impurities are predominantly performed using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS) for identification.

Representative HPLC Method for Edoxaban and Its Impurities

This protocol is a composite based on several published methods and serves as a general guideline. Researchers should validate the method for their specific application.

1. Instrumentation:

  • HPLC system with a UV or PDA detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: A reversed-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm), is commonly used.

  • Mobile Phase A: 10 mM ammonium acetate buffer.

  • Mobile Phase B: Acetonitrile:Methanol (1:1 v/v).

  • Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the impurities and the active pharmaceutical ingredient (API).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the Edoxaban sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Standard Preparation:

  • Prepare individual stock solutions of Edoxaban and its impurity reference standards in the diluent.

  • Prepare a working standard solution containing Edoxaban and the impurities at known concentrations.

5. Analysis:

  • Inject the blank (diluent), standard solution, and sample solution into the HPLC system.

  • Identify the peaks based on their retention times compared to the reference standards.

  • Quantify the impurities using the peak area responses.

Mandatory Visualizations

Edoxaban's Mechanism of Action: Inhibition of the Coagulation Cascade

The following diagram illustrates the central role of Factor Xa in the coagulation cascade and how Edoxaban exerts its anticoagulant effect.

Edoxaban_Mechanism_of_Action cluster_activation cluster_conversion Prothrombin Prothrombin Thrombin Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Activates Fibr Fibr Fibrin Fibrin (Clot) FactorXa Factor Xa FactorXa->Prothrombin Activates Edoxaban Edoxaban Edoxaban->FactorXa Inhibits Coagulation_Cascade Coagulation Cascade

Caption: Edoxaban inhibits Factor Xa, preventing thrombin generation and subsequent fibrin clot formation.

Experimental Workflow for Comparative Impurity Analysis

The logical flow for a comparative study of Edoxaban impurities is depicted below.

Impurity_Analysis_Workflow Sample Edoxaban Drug Substance/Product Preparation Sample and Standard Preparation Sample->Preparation Standards Reference Standards (Edoxaban & Impurities) Standards->Preparation HPLC HPLC/UPLC Analysis Preparation->HPLC Detection Peak Detection and Integration HPLC->Detection Identification Impurity Identification (Retention Time Matching) Detection->Identification Quantification Impurity Quantification (Area % or External Standard) Detection->Quantification Comparison Comparison with Acceptance Criteria Identification->Comparison Quantification->Comparison Report Reporting and Documentation Comparison->Report

Caption: A typical workflow for the identification and quantification of Edoxaban impurities.

References

Safety Operating Guide

Navigating the Safe Disposal of Edoxaban Impurity 4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Edoxaban impurity 4, ensuring the protection of personnel and the environment. Due to the limited specific data on this particular impurity, the following procedures are based on general best practices for pharmaceutical waste management and information available for the parent compound, Edoxaban.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below to inform handling and disposal decisions.

PropertyValue
CAS Number 480452-36-6[1]
Molecular Formula C₂₁H₃₀ClN₅O₅[1]
Molecular Weight 467.95[1]
Purity ≥98%[1]
Storage 4°C, protect from light[1]

Step-by-Step Disposal Protocol

Given that this compound is a pharmaceutical-related compound of unknown potency, it should be handled as potentially hazardous waste.[2] The primary recommended disposal method is incineration by a licensed hazardous material disposal company.[2]

1. Waste Identification and Segregation:

  • Clearly label all containers holding this compound waste with "Hazardous Waste" and the chemical name.
  • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[2]

3. Containment:

  • Store waste in a designated, secure area away from incompatible materials.
  • Ensure waste containers are sealed to prevent leaks or spills.

4. Professional Disposal:

  • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
  • Provide the disposal company with all available information on the compound, including the Safety Data Sheet (SDS) for Edoxaban if a specific one for impurity 4 is not available.
  • Ensure compliance with all federal, state, and local regulations regarding the disposal of pharmaceutical waste.[2][3]

5. Spill Management:

  • In case of a spill, avoid inhalation of dust.[2]
  • Wear appropriate protective clothing and equipment.[2]
  • Collect the spilled material and place it in a sealed container for disposal as hazardous waste.
  • Clean the spill area thoroughly.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Identify Waste: This compound B Assess Hazards: - Pharmaceutical compound - Potency unknown A->B C Select Disposal Method B->C D Incineration via Licensed Vendor C->D E Package and Label for Disposal D->E F Arrange for Pickup by Licensed Vendor E->F G Complete Waste Manifest F->G H Final Disposal (Incineration) G->H

Disposal workflow for this compound.

Regulatory Compliance

The disposal of pharmaceutical waste is regulated by various agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] It is imperative that all disposal activities adhere to these regulations to avoid potential legal and environmental repercussions. Facilities generating this waste are responsible for its safe management from generation to final disposal.[3]

This guide serves as a foundational resource for the safe handling and disposal of this compound. Given the potential for unknown hazards, a conservative approach that prioritizes safety and regulatory compliance is essential. Always consult with your institution's environmental health and safety department for specific guidance and procedures.

References

Personal protective equipment for handling Edoxaban impurity 4

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Edoxaban Impurity 4

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling this compound. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.

Core Safety & Handling Information

This compound is a chemical compound primarily used in laboratory research and for the manufacture of substances.[1] It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]

Hazard Identification and Classification

The following table summarizes the hazard classifications for this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.

EquipmentSpecifications
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Hand Protection Handle with gloves. Gloves must be inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2]
Body Protection Wear fire/flame resistant and impervious clothing.[2]
Respiratory Protection In case of insufficient ventilation, wear suitable respiratory equipment.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Locate the nearest eye-wash station and safety shower.[1]

  • Donning PPE : Put on all required personal protective equipment as specified in the table above.

  • Handling :

    • Avoid inhalation of dust from the material.[2]

    • Do not eat, drink, or smoke when using this product.[1]

    • Wash skin thoroughly after handling.[1]

  • In Case of Exposure :

    • Ingestion : If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] Do not induce vomiting.[2]

    • Skin Contact : Take off contaminated clothing immediately. Wash off with soap and plenty of water.[2][3]

    • Eye Contact : Rinse with pure water for at least 15 minutes. Consult a doctor.[2][3]

    • Inhalation : If breathing is difficult, remove to fresh air and keep at rest in a position comfortable for breathing.[2][3]

  • Storage : Store at 4°C, protected from light.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm.

  • Waste Collection : Collect spillage and excess materials.[1]

  • Disposal : Dispose of contents and container to an approved waste disposal plant.[1] Excess and expired materials should be offered to a licensed hazardous material disposal company.[2]

  • Environmental Precautions : Avoid release to the environment.[1] Avoid discharge into drains, water courses, or onto the ground.[2]

Visual Workflow for Handling this compound

cluster_preparation 1. Preparation Phase cluster_handling 2. Handling Phase cluster_emergency 3. Emergency Response cluster_disposal 4. Disposal Phase prep_area Prepare Work Area (Clean & Uncluttered) locate_safety Locate Safety Equipment (Eyewash, Shower) don_ppe Don Appropriate PPE locate_safety->don_ppe handle_compound Handle this compound (Avoid Dust Inhalation) don_ppe->handle_compound post_handling Wash Hands Thoroughly handle_compound->post_handling exposure Exposure Event handle_compound->exposure collect_waste Collect Spillage & Contaminated Materials post_handling->collect_waste first_aid Administer First Aid (Ingestion, Skin, Eye, Inhalation) exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical dispose_waste Dispose via Licensed Hazardous Waste Contractor collect_waste->dispose_waste

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.